molecular formula C11H22O6 B609259 m-PEG4-CH2-aldehyde

m-PEG4-CH2-aldehyde

Numéro de catalogue: B609259
Poids moléculaire: 250.29 g/mol
Clé InChI: PERZZOPFAPJECS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

m-PEG4-CH2-aldehyde is a monodispersed polyethylene glycol (PEG) linker derivative that features a terminal aldehyde (-CHO) functional group. This reactive group is a key tool in bioconjugation, as it selectively reacts with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively . These reactions are commonly employed for the site-specific labeling, crosslinking, and surface modification of carbonyl-containing biomolecules . The integrated hydrophilic PEG spacer chain serves to significantly enhance the aqueous solubility of conjugated compounds, which can improve biocompatibility and reduce immunogenicity . In research settings, this reagent is valuable for the PEGylation of proteins and peptides, a technique used to improve their stability and circulatory half-life . It is also utilized in the development of advanced drug delivery systems, the fabrication of biomaterials for tissue engineering, and the functionalization of surfaces for diagnostic assays . The aldehyde-mediated conjugation strategy provides researchers with a versatile method for probing and engineering biomolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERZZOPFAPJECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-acetaldehyde (m-PEG4-CH2-aldehyde), a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, reactivity, and provides standardized protocols for its application.

Core Concepts: Introduction to this compound

This compound is a PEG derivative featuring a methoxy-terminated polyethylene (B3416737) glycol chain with four repeating ethylene (B1197577) glycol units, and a reactive aldehyde group at the other end.[1] The PEG component imparts hydrophilicity, enhancing the solubility and biocompatibility of the conjugated molecule.[2] The terminal aldehyde group serves as a reactive handle for the covalent attachment to various nucleophiles.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a short, discrete PEG chain (n=4) end-capped with a methoxy (B1213986) group and terminating in an acetaldehyde (B116499) functional group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde[3]
Synonyms mPEG4-CH2CHO, m-PEG4-aldehyde[3]
CAS Number 1059189-65-9[1]
Molecular Formula C11H22O6
Molecular Weight 250.29 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or viscous liquid
Solubility Highly soluble in water and polar organic solvents (e.g., DMSO, DMF)
Storage Conditions -20°C, under an inert atmosphere

Data Presentation: Quantitative Insights

While specific quantitative data for this compound is not extensively published, the following tables summarize available information and typical data for similar short-chain PEG aldehydes.

Table 2: Solubility Profile (Predicted/Inferred)

SolventSolubilityNotes
WaterHighly SolubleThe hydrophilic PEG chain enhances aqueous solubility.
PBS (Phosphate-Buffered Saline)Highly SolubleSoluble in common aqueous buffers.
DMSO (Dimethyl Sulfoxide)SolubleA common solvent for preparing stock solutions.
DMF (Dimethylformamide)SolubleAnother suitable organic solvent for stock solutions.
EthanolSolubleGenerally soluble in lower alcohols.
AcetonitrileSolubleSoluble in polar aprotic solvents.

Table 3: Factors Influencing Stability

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate degradation.Store at -20°C for long-term stability.
Oxygen The aldehyde group is susceptible to oxidation to a carboxylic acid.Store under an inert atmosphere (e.g., argon or nitrogen).
Light Exposure to light, especially UV, can promote degradation.Store in the dark or in an amber vial.
pH Stability is pH-dependent; extremes in pH can lead to degradation.Use appropriate buffers for reactions and storage of solutions.
Moisture Can lead to the formation of the less reactive hydrate (B1144303) form.Keep in a tightly sealed container with a desiccant.

Experimental Protocols

The aldehyde group of this compound is a versatile functional group for bioconjugation. The following are detailed protocols for its most common reactions.

Reductive Amination for Stable Amine Linkage

Reductive amination is a widely used method to conjugate this compound to primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins) to form a stable secondary amine bond.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 6.5-7.5. Avoid amine-containing buffers like Tris.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

    • Immediately before use, prepare a stock solution of this compound in the reaction buffer or an appropriate organic solvent like DMSO.

  • Schiff Base Formation:

    • Add a 5- to 20-fold molar excess of the this compound solution to the solution of the amine-containing molecule.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Reduction:

    • Prepare a fresh stock solution of the reducing agent (e.g., 65 mM NaBH₃CN in water).

    • Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.

    • Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.

  • Purification:

    • Purify the PEGylated conjugate from excess reagents using size-exclusion chromatography or dialysis.

Hydrazone and Oxime Ligation

This compound reacts with hydrazide- and aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively. Oxime bonds are generally more stable than hydrazone bonds.

Materials:

  • This compound

  • Hydrazide or aminooxy-functionalized molecule

  • Reaction Buffer: For hydrazone formation, an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5) is often used. For oxime formation, a near-neutral buffer (e.g., PBS, pH 6.5-7.5) is suitable.

  • Aniline (B41778) (optional catalyst for oxime formation)

  • Purification system

Procedure:

  • Preparation of Reactants:

    • Dissolve the hydrazide or aminooxy-functionalized molecule in the appropriate reaction buffer.

    • Prepare a stock solution of this compound.

  • Ligation Reaction:

    • Combine the reactants in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.

    • If using a catalyst for oxime formation, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Schiff Base Formation cluster_1 Reduction This compound This compound Primary Amine Primary Amine Schiff Base Schiff Base Stable Secondary Amine Stable Secondary Amine Schiff Base->Stable Secondary Amine + Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination of this compound with a primary amine.

G This compound This compound Hydrazone/Oxime Hydrazone/Oxime This compound->Hydrazone/Oxime Hydrazide/Aminooxy Hydrazide/Aminooxy Hydrazide/Aminooxy->Hydrazone/Oxime

Caption: Ligation of this compound with hydrazide or aminooxy groups.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: PEGylation cluster_2 Step 3: Drug Conjugation cluster_3 Step 4: Purification & Analysis Antibody Antibody Modified Antibody Modified Antibody Antibody->Modified Antibody Amine-reactive linker Amine-reactive linker Amine-reactive linker->Modified Antibody PEGylated Antibody PEGylated Antibody Modified Antibody->PEGylated Antibody This compound This compound This compound->PEGylated Antibody ADC ADC PEGylated Antibody->ADC Drug-Hydrazide Drug-Hydrazide Drug-Hydrazide->ADC Purification Purification ADC->Purification Analysis Analysis Purification->Analysis

Caption: Workflow for ADC synthesis using this compound.

References

An In-depth Technical Guide to m-PEG4-CH2-aldehyde: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of m-PEG4-CH2-aldehyde, a versatile heterobifunctional crosslinker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science.

Core Concepts: Introduction to this compound

This compound, with the chemical name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde, is a member of the polyethylene (B3416737) glycol (PEG) family of polymers.[1] It is characterized by a methoxy-terminated tetraethylene glycol chain coupled to an acetaldehyde (B116499) functional group. This unique structure imparts both hydrophilicity, due to the PEG chain, and a reactive aldehyde group for covalent conjugation.[2][3]

The methoxy (B1213986) cap on the PEG chain prevents unwanted crosslinking reactions, making it a valuable tool for controlled bioconjugation.[4] The aldehyde functionality allows for specific reactions with primary amines, hydrazides, and aminooxy groups, enabling the covalent attachment of the PEG moiety to a variety of biomolecules and surfaces.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₂₂O₆
Molecular Weight 250.29 g/mol
IUPAC Name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde
Synonyms mPEG4-CH2CHO, 2,5,8,11,14-pentaoxahexadecan-16-al
Appearance White solid or viscous liquid
Purity ≥95%
Solubility Soluble in water, DMSO, and DMF
Storage Conditions -20°C, desiccated

Key Applications in Research and Development

The unique properties of this compound make it a valuable reagent in a multitude of applications, primarily centered around the concept of PEGylation.

3.1. PEGylation of Proteins and Peptides:

PEGylation is the process of covalently attaching PEG chains to biomolecules, most notably proteins and peptides. This modification can significantly enhance the therapeutic properties of these molecules by:

  • Increasing hydrodynamic size: This leads to reduced renal clearance and a longer circulation half-life in vivo.

  • Masking immunogenic epitopes: The PEG chain can shield the protein from the host's immune system, reducing immunogenicity.

  • Improving solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility and stability of hydrophobic proteins.

The aldehyde group of this compound reacts with primary amines, such as the N-terminus of a protein or the ε-amine group of lysine (B10760008) residues, through a process called reductive amination.

3.2. Surface Modification:

The reactive aldehyde group can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and biocompatible coatings.

3.3. Drug Delivery:

This compound can be used as a linker to conjugate drugs to carrier molecules, such as nanoparticles or antibodies, to improve their pharmacokinetic profiles and target them to specific tissues or cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

4.1. General Protocol for Reductive Amination of a Protein:

This protocol outlines the general steps for conjugating this compound to a protein via reductive amination.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEGylation Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Remove unreacted PEG reagent and purify the PEGylated protein using an appropriate chromatography method.

  • Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

4.2. Purification of PEGylated Proteins:

The purification of the PEGylated protein from the reaction mixture is a critical step to remove unreacted protein, excess PEG reagent, and reaction byproducts.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Due to the increase in size upon PEGylation, SEC is effective at separating the PEGylated protein from the smaller, unreacted protein.

  • Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG chain can alter the overall charge of the protein. This change in charge can be exploited to separate the PEGylated protein from the native protein using IEX.

4.3. Characterization of PEGylated Proteins:

Thorough characterization of the PEGylated conjugate is essential to ensure its quality and efficacy.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate and, therefore, the number of PEG chains attached per protein molecule.

  • Functional Assays: It is crucial to perform relevant biological assays to confirm that the PEGylation process has not significantly compromised the protein's activity.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Reductive_Amination_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_characterization Purification & Characterization Protein Protein Solution (1-10 mg/mL in PBS) Mix Mix Protein and PEG (10-50x molar excess of PEG) Protein->Mix PEG This compound (Freshly prepared in PBS) PEG->Mix Reduce Add NaBH3CN (20 mM final concentration) Mix->Reduce Incubate Incubate (2-4h at RT or O/N at 4°C) Reduce->Incubate Quench Quench Reaction (50 mM Tris-HCl) Incubate->Quench Purify Purify Conjugate (SEC or IEX) Quench->Purify Characterize Characterize (SDS-PAGE, MS, Functional Assay) Purify->Characterize

Figure 1. Workflow for the reductive amination of a protein using this compound.

Purification_Workflow cluster_sec Size-Exclusion Chromatography (SEC) cluster_iex Ion-Exchange Chromatography (IEX) Reaction_Mixture Crude Reaction Mixture (PEGylated Protein, Unreacted Protein, Excess PEG) SEC_Column SEC Column Reaction_Mixture->SEC_Column IEX_Column IEX Column Reaction_Mixture->IEX_Column Fractions_SEC Collect Fractions SEC_Column->Fractions_SEC Analysis_SEC Analyze Fractions (e.g., SDS-PAGE) Fractions_SEC->Analysis_SEC Elution Elute with Salt Gradient IEX_Column->Elution Fractions_IEX Collect Fractions Elution->Fractions_IEX Analysis_IEX Analyze Fractions (e.g., SDS-PAGE) Fractions_IEX->Analysis_IEX

Figure 2. General workflows for the purification of PEGylated proteins.

References

An In-depth Technical Guide to the Synthesis and Mechanism of m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms for producing m-PEG4-CH2-aldehyde, a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and pharmaceutical development. This document details common synthetic routes, explores the underlying chemical mechanisms, provides detailed experimental protocols, and offers insights into the purification of the final product.

Introduction to this compound

Methoxy-poly(ethylene glycol)-aldehyde, specifically with four ethylene (B1197577) glycol units (this compound), is a critical reagent in the field of bioconjugation. The terminal aldehyde group offers a reactive handle for selectively coupling with amine-containing molecules, such as proteins, peptides, and antibodies, through reductive amination. This process forms a stable secondary amine linkage, making this compound a popular choice for modifying biological molecules to improve their solubility, stability, and pharmacokinetic profiles. The methoxy-capped PEG chain imparts hydrophilicity and biocompatibility while minimizing non-specific interactions.

Synthetic Pathways for this compound

The primary route to this compound involves the selective oxidation of the terminal primary alcohol of methoxy-tetra(ethylene glycol) (m-PEG4-OH). Several oxidation methods are amenable to this transformation, each with its own advantages and considerations regarding reaction conditions, reagent toxicity, and scalability. This guide focuses on three widely used and effective methods:

  • Parikh-Doering Oxidation: A mild and efficient method using the sulfur trioxide-pyridine complex to activate dimethyl sulfoxide (B87167) (DMSO).

  • Swern Oxidation: A reliable and high-yielding method that utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO at low temperatures.

  • Dess-Martin Oxidation: A versatile and convenient method employing the hypervalent iodine reagent, Dess-Martin periodinane (DMP).

The general synthetic scheme is illustrated below:

Synthesis_Pathway mPEG4_OH m-PEG4-OH mPEG4_Aldehyde This compound mPEG4_OH->mPEG4_Aldehyde Oxidation Oxidizing_Agent Oxidizing Agent (e.g., SO3-Pyridine/DMSO, (COCl)2/DMSO, DMP) Oxidizing_Agent->mPEG4_Aldehyde

Caption: General synthesis pathway for this compound.

Detailed Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Parikh-Doering Oxidation Mechanism

The Parikh-Doering oxidation is known for its mild reaction conditions, often conducted at or near room temperature.[1][2] The mechanism involves the activation of DMSO by the sulfur trioxide-pyridine complex.[1][3]

The key steps are:

  • Activation of DMSO: Sulfur trioxide reacts with DMSO to form an electrophilic sulfur species.[3]

  • Alcohol Addition: The primary alcohol of m-PEG4-OH attacks the activated sulfur, forming an alkoxysulfonium salt.

  • Ylide Formation: A hindered base, such as triethylamine (B128534) or diisopropylethylamine, removes a proton from a methyl group of the alkoxysulfonium salt, generating a sulfur ylide.

  • Intramolecular Proton Transfer and Elimination: The ylide undergoes a five-membered ring transition state, leading to the formation of the aldehyde, dimethyl sulfide, and the protonated base.

Parikh_Doering_Mechanism cluster_activation Activation of DMSO cluster_oxidation Oxidation of m-PEG4-OH DMSO DMSO Activated_DMSO Electrophilic Sulfur Intermediate DMSO->Activated_DMSO SO3_Py SO3-Pyridine SO3_Py->Activated_DMSO Alkoxysulfonium Alkoxysulfonium Salt Activated_DMSO->Alkoxysulfonium mPEG4_OH m-PEG4-OH mPEG4_OH->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation (Base) Transition_State Five-membered Transition State Ylide->Transition_State mPEG4_Aldehyde This compound Transition_State->mPEG4_Aldehyde DMS Dimethyl Sulfide Transition_State->DMS

Caption: Mechanism of the Parikh-Doering oxidation.

Swern Oxidation Mechanism

The Swern oxidation is a widely used method that requires cryogenic temperatures (-78 °C) to control the reactivity of the intermediates.

The mechanism proceeds as follows:

  • Formation of the Swern Reagent: Oxalyl chloride reacts with DMSO at low temperature to form a highly electrophilic chlorosulfonium salt, with the evolution of carbon monoxide and carbon dioxide.

  • Alcohol Addition: m-PEG4-OH attacks the chlorosulfonium salt, displacing chloride and forming an alkoxysulfonium salt.

  • Ylide Formation: A hindered base, typically triethylamine, deprotonates a methyl group attached to the sulfur, creating a sulfur ylide.

  • Intramolecular Elimination: The ylide collapses via a five-membered ring transition state to yield this compound, dimethyl sulfide, and triethylammonium (B8662869) chloride.

Swern_Mechanism cluster_activation Formation of Swern Reagent cluster_oxidation Oxidation of m-PEG4-OH DMSO DMSO Chlorosulfonium Chlorosulfonium Salt DMSO->Chlorosulfonium Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium mPEG4_OH m-PEG4-OH mPEG4_OH->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation (Base) Transition_State Five-membered Transition State Ylide->Transition_State mPEG4_Aldehyde This compound Transition_State->mPEG4_Aldehyde DMS Dimethyl Sulfide Transition_State->DMS

Caption: Mechanism of the Swern oxidation.

Dess-Martin Oxidation Mechanism

The Dess-Martin oxidation offers the convenience of being performed at room temperature with a stable, commercially available reagent.

The mechanism is as follows:

  • Ligand Exchange: The alcohol displaces an acetate (B1210297) group on the hypervalent iodine of the Dess-Martin periodinane (DMP) to form an intermediate.

  • Deprotonation and Elimination: An acetate ion acts as a base to remove the proton on the carbon bearing the hydroxyl group. This initiates a concerted elimination to form the aldehyde, the iodinane byproduct, and acetic acid.

Dess_Martin_Mechanism DMP Dess-Martin Periodinane (DMP) Intermediate DMP-Alcohol Intermediate DMP->Intermediate Ligand Exchange mPEG4_OH m-PEG4-OH mPEG4_OH->Intermediate mPEG4_Aldehyde This compound Intermediate->mPEG4_Aldehyde Deprotonation & Elimination (Acetate as base) Byproduct Iodinane Byproduct + Acetic Acid Intermediate->Byproduct

Caption: Mechanism of the Dess-Martin oxidation.

Quantitative Data and Reaction Parameters

The following tables summarize typical reaction parameters for the oxidation of primary alcohols to aldehydes using the described methods. These are representative values and may require optimization for the specific synthesis of this compound.

Table 1: Reagent Stoichiometry

ReagentParikh-Doering Oxidation (molar eq.)Swern Oxidation (molar eq.)Dess-Martin Oxidation (molar eq.)
m-PEG4-OH1.01.01.0
DMSO3.0 - 14.02.0 - 4.0-
SO3-Pyridine2.0 - 4.0--
Oxalyl Chloride-1.1 - 2.0-
Triethylamine/DIPEA3.0 - 7.03.0 - 5.0-
Dess-Martin Periodinane--1.1 - 1.5

Table 2: Reaction Conditions and Performance

ParameterParikh-Doering OxidationSwern OxidationDess-Martin Oxidation
Temperature 0 °C to Room Temperature-78 °C to Room TemperatureRoom Temperature
Reaction Time 0.5 - 3 hours1 - 4 hours0.5 - 4 hours
Typical Yield 80-95%>90%>90%
Purity High, requires chromatographic purificationHigh, requires chromatographic purificationHigh, requires chromatographic purification

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Parikh-Doering Oxidation Protocol
  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with m-PEG4-OH (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: Triethylamine (or diisopropylethylamine, 3.0-7.0 eq.) is added, followed by anhydrous DMSO (3.0-14.0 eq.). The mixture is stirred under a nitrogen atmosphere.

  • Oxidation: The sulfur trioxide-pyridine complex (2.0-4.0 eq.) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 0.5-3 hours.

  • Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Swern Oxidation Protocol
  • Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous DCM and cooled to -78 °C (dry ice/acetone bath).

  • Activator Addition: Oxalyl chloride (1.1-2.0 eq.) is added, followed by the slow dropwise addition of a solution of anhydrous DMSO (2.0-4.0 eq.) in DCM, maintaining the temperature below -60 °C.

  • Alcohol Addition: A solution of m-PEG4-OH (1.0 eq.) in DCM is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.

  • Base Addition: Triethylamine (3.0-5.0 eq.) is added dropwise, and the reaction is stirred for another 30-60 minutes at -78 °C before being allowed to warm to room temperature.

  • Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Dess-Martin Oxidation Protocol
  • Setup: A round-bottom flask with a magnetic stir bar is charged with m-PEG4-OH (1.0 eq.) and anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: Dess-Martin periodinane (1.1-1.5 eq.) is added in one portion at room temperature.

  • Reaction: The mixture is stirred at room temperature for 0.5-4 hours, monitoring the reaction progress by TLC.

  • Workup: The reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred until the solid dissolves. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude aldehyde is purified by flash column chromatography.

Purification and Characterization

Purification of the synthesized this compound is typically achieved by column chromatography on silica gel. Due to the polar nature of the PEG chain, a polar eluent system, such as a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes, is often employed.

For higher purity requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check1 RP_HPLC Reversed-Phase HPLC (Optional) Purity_Check1->RP_HPLC If higher purity needed Pure_Product Pure this compound Purity_Check1->Pure_Product If pure Purity_Check2 Purity Analysis (HPLC, MS) RP_HPLC->Purity_Check2 Purity_Check2->Pure_Product

Caption: Purification workflow for this compound.

Characterization of the final product should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the aldehyde proton (typically around 9.8 ppm in ¹H NMR) and the disappearance of the alcohol methylene (B1212753) protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (around 1720-1740 cm⁻¹).

Conclusion

The synthesis of this compound is a critical process for the advancement of bioconjugation and drug delivery systems. The Parikh-Doering, Swern, and Dess-Martin oxidations are all robust and high-yielding methods for this transformation. The choice of method will depend on factors such as available equipment (for low-temperature reactions), reagent cost and toxicity, and the scale of the synthesis. Careful execution of the reaction and purification steps will ensure the production of high-purity this compound, a vital tool for researchers and professionals in the pharmaceutical and biotechnology industries.

References

An In-depth Technical Guide to m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on methoxy-polyethylene glycol-aldehyde with four PEG units (m-PEG4-CH2-aldehyde), a heterobifunctional linker widely used in bioconjugation, drug delivery, and nanoparticle functionalization.

Chemical Identity and Properties

This compound is a PEG derivative featuring a terminal methoxy (B1213986) group and a reactive aldehyde group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol spacer. The aldehyde group enables covalent conjugation to amine-containing molecules through reductive amination.

CAS Number : 1059189-65-9[1][2][3][4]

IUPAC Name : 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde[5]

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1059189-65-9
Molecular Formula C₁₁H₂₂O₆
Molecular Weight ~250.3 g/mol
Purity ≥95%
Appearance Varies (liquid or solid)
Storage Store at -20°C, protect from light and oxygen

Core Application: Bioconjugation via Reductive Amination

The primary application for this compound is the covalent attachment (PEGylation) to biomolecules such as proteins, peptides, or antibodies. This process leverages the reaction between the aldehyde group and primary amines (e.g., the N-terminus of a protein or the ε-amine of a lysine (B10760008) residue) in a two-step process known as reductive amination.

  • Schiff Base Formation : The aldehyde reacts with a primary amine to form a reversible imine intermediate (Schiff base). This reaction is typically favored under slightly acidic to neutral pH conditions.

  • Reductive Stabilization : A mild reducing agent is introduced to selectively reduce the imine bond, forming a stable, irreversible secondary amine linkage.

The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, can reduce immunogenicity, and improve pharmacokinetic properties.

The diagram below illustrates the general mechanism for conjugating this compound to a biomolecule containing a primary amine.

G cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A m-PEG4-CH2-CHO (Aldehyde) B H2N-Biomolecule (Primary Amine) C m-PEG4-CH=N-Biomolecule (Imine / Schiff Base) A->C + B->C - H2O D Reducing Agent (e.g., NaBH3CN) E m-PEG4-CH2-NH-Biomolecule (Stable Secondary Amine Conjugate) D->E + C_ref->E

Caption: Reaction pathway for reductive amination.

Experimental Protocols

This section provides a detailed methodology for a typical protein conjugation experiment using this compound. This protocol is adapted from general procedures for PEG-aldehyde conjugation.

  • Amine-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer : Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5. Crucially, avoid buffers containing primary amines like Tris or glycine.

  • Reducing Agent Stock : 5M Sodium cyanoborohydride (NaBH₃CN) in 1N NaOH. Caution: NaBH₃CN is highly toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Quenching Buffer : 1M Tris-HCl or 1M Glycine, pH 7.5.

  • Purification system (e.g., size-exclusion chromatography column).

The following diagram outlines the key steps for a successful bioconjugation procedure.

G start Start prep_protein 1. Prepare Biomolecule Dissolve in amine-free buffer start->prep_protein prep_peg 2. Prepare m-PEG4-Aldehyde Dissolve immediately before use prep_protein->prep_peg conjugation 3. Conjugation Reaction Mix reagents (5-20x molar excess of PEG). Incubate 1-2h at RT. prep_peg->conjugation reduction 4. Reduction Add NaBH3CN to 20-50 mM final conc. Incubate 2-4h at RT. conjugation->reduction quench 5. Quench Reaction Add Tris or Glycine buffer to ~100 mM. reduction->quench purify 6. Purification Remove excess reagents via SEC. quench->purify end End Characterize Conjugate purify->end

Caption: General workflow for protein PEGylation.

  • Biomolecule Preparation : Dissolve the protein or peptide in the amine-free reaction buffer to a known concentration (e.g., 1-10 mg/mL).

  • PEG-Aldehyde Preparation : Immediately before use, dissolve the this compound in the reaction buffer to create a stock solution (e.g., 100 mg/mL).

  • Conjugation : Add the desired molar excess of the this compound solution to the protein solution. A starting point of a 5 to 20-fold molar excess is recommended. Mix gently and allow the Schiff base to form by incubating for 1-2 hours at room temperature or overnight at 4°C.

  • Reduction : Add the freshly prepared sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation : Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted aldehyde.

  • Purification : Purify the resulting PEGylated biomolecule from excess PEG reagent and reducing agent using an appropriate method, such as size-exclusion chromatography (SEC).

Visualization of the Core Moiety

The structure of this compound is fundamental to its function, providing a balance of reactivity and hydrophilicity.

G CH3O CH₃O PEG1 ─CH₂CH₂O─ CH3O->PEG1 PEG2 ─CH₂CH₂O─ PEG1->PEG2 PEG3 ─CH₂CH₂O─ PEG2->PEG3 PEG4 ─CH₂CH₂O─ PEG3->PEG4 CH2 ─CH₂─ PEG4->CH2 CHO CHO CH2->CHO label_methoxy Methoxy Group (Hydrophobic End-Cap) label_peg Hydrophilic PEG Spacer label_aldehyde Reactive Aldehyde (Amine-Reactive)

Caption: Structure of this compound.

References

molecular weight of m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-PEG4-CH2-aldehyde

This technical guide provides comprehensive information on methoxy-poly(ethylene glycol)4-acetaldehyde (this compound), a heterobifunctional PEGylation reagent. It is intended for researchers, scientists, and drug development professionals utilizing bioconjugation techniques. This document details the physicochemical properties, experimental protocols for its application, and a visual representation of the conjugation workflow.

Core Concepts and Applications

This compound is a PEG derivative featuring a terminal methoxy (B1213986) group and an aldehyde functional group. The methoxy cap prevents unwanted crosslinking, while the aldehyde group provides a reactive site for conjugation. The core structure consists of four repeating ethylene (B1197577) glycol units, which imparts hydrophilicity to the molecule and any biomolecule it is conjugated to.[1]

The aldehyde group is particularly useful for its reactivity towards primary amines, such as the N-terminal alpha-amine of proteins or the epsilon-amine of lysine (B10760008) residues.[2] This reaction, known as reductive amination, proceeds via an initial Schiff base formation, which is then reduced to form a stable secondary amine linkage.[2][3] Aldehydes can also react with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively.[1]

Key Applications Include:

  • PEGylation: Covalently attaching the PEG chain to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties. This can increase circulation half-life, enhance solubility, and reduce immunogenicity.

  • Drug Delivery: Functionalizing nanoparticles and other drug carriers to improve their stability and circulation time in biological systems.

  • Surface Modification: Modifying biosensor surfaces or medical implants to enhance biocompatibility and control ligand attachment.

  • Hydrogel Formation: Crosslinking with amine-functionalized polymers to create biocompatible hydrogels for tissue engineering applications.

Physicochemical Properties

The quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Weight 250.29 g/mol
250.3 g/mol
Molecular Formula C₁₁H₂₂O₆
CAS Number 1059189-65-9
Purity ≥95% - 98%
Appearance Off-white/white solid or viscous liquid
Solubility Soluble in aqueous solutions and most organic solvents
Storage Conditions -20°C

Experimental Protocol: Protein PEGylation via Reductive Amination

This section details a general protocol for the N-terminal PEGylation of a protein using this compound. The reaction conditions, particularly pH, are critical for achieving selectivity for the N-terminal amine over lysine residues.

Materials:

  • Protein of interest

  • This compound

  • Pegylation Buffer: Amine-free buffer, pH 5.5-7.5 (e.g., MES, HEPES, or phosphate (B84403) buffer)

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Quenching Solution (e.g., Tris buffer or glycine)

  • Purification System (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Protein Preparation: Dissolve the target protein in the chosen pegylation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve the this compound in the pegylation buffer.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Add the reducing agent to the reaction mixture. A 20- to 50-fold molar excess of NaCNBH₃ over the protein is typically sufficient.

    • Incubate the reaction mixture for 2 to 24 hours. The reaction can be performed at room temperature (2-4 hours) or at 4°C (overnight) with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding a quenching solution containing a high concentration of primary amines (e.g., 1 M Tris or glycine) to consume any unreacted aldehyde.

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein conjugate. This is commonly achieved using size exclusion chromatography (SEC), which separates molecules based on size, or through dialysis against an appropriate buffer.

  • Analysis: Characterize the final product using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to confirm the degree of PEGylation and purity of the conjugate.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protein PEGylation process described above.

PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis Prot_Prep Dissolve Protein in Pegylation Buffer Mix Mix Protein, PEG-Aldehyde, and Reducing Agent Prot_Prep->Mix PEG_Prep Dissolve m-PEG4-Aldehyde in Pegylation Buffer PEG_Prep->Mix Incubate Incubate (2-24h) with Agitation Mix->Incubate Schiff Base Formation & Reduction Quench Quench Reaction (e.g., with Tris) Incubate->Quench Purify Purify Conjugate (e.g., SEC or Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, HPLC, MS) Purify->Analyze Final_Product Final_Product Analyze->Final_Product Pure PEGylated Protein

Caption: Workflow for protein conjugation using this compound.

References

An In-depth Technical Guide to m-PEG4-CH2-aldehyde: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)4-acetaldehyde (m-PEG4-CH2-aldehyde), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and hydrogel formation. This document details its chemical and physical properties, provides an in-depth experimental protocol for its use in protein PEGylation, and discusses the broader implications of PEGylation on protein function and signaling.

Core Properties of this compound

This compound is a PEG derivative featuring a methoxy-terminated polyethylene (B3416737) glycol chain with a reactive aldehyde group at the other end. The PEG chain imparts hydrophilicity and biocompatibility, while the aldehyde group allows for covalent conjugation to primary amines on biomolecules.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for calculating molar excesses in conjugation reactions and for the general characterization of the molecule.

PropertyValueSource
Chemical Formula C₁₁H₂₂O₆PubChem
IUPAC Name 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehydePubChem
Molecular Weight 250.29 g/mol PubChem
Exact Mass 250.14163842 DaPubChem
Purity Typically ≥95%Various Suppliers
Appearance Colorless to pale yellow oilGeneral Knowledge
Solubility Soluble in water and most organic solventsGeneral Knowledge

Key Applications

The primary utility of this compound lies in its ability to covalently modify biomolecules, a process known as PEGylation. This modification can enhance the therapeutic properties of proteins, peptides, and other molecules.

  • Protein and Peptide PEGylation: By reacting with primary amines (N-terminus or lysine (B10760008) side chains), this compound can be attached to proteins and peptides. This can lead to an increased in vivo half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3][4][5]

  • Hydrogel Formation: The aldehyde group can react with other functional groups, such as hydrazides or amines, on other polymers to form crosslinked hydrogel networks. These hydrogels have applications in 3D cell culture, tissue engineering, and controlled drug release.

  • Drug Delivery: PEGylation of small molecule drugs or drug carriers can improve their pharmacokinetic profiles, leading to more effective drug delivery.

Experimental Protocol: Site-Specific N-terminal PEGylation of a Protein

This section provides a detailed methodology for the site-specific PEGylation of a therapeutic protein at its N-terminal α-amine using this compound via reductive amination.

Principle

The reaction proceeds in two steps. First, the aldehyde group of this compound reacts with the unprotonated primary amine of the protein's N-terminus to form an unstable Schiff base. By controlling the reaction pH to be slightly acidic (pH 5.5-6.5), the N-terminal α-amine, which typically has a lower pKa than the ε-amines of lysine residues, is preferentially targeted. Subsequently, a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), reduces the imine bond to a stable secondary amine linkage.

Materials
  • This compound

  • Therapeutic protein with an accessible N-terminus

  • Reaction Buffer: 100 mM MES or phosphate (B84403) buffer, 150 mM NaCl, pH 6.0

  • This compound Stock Solution: Prepare fresh in anhydrous DMSO or the Reaction Buffer.

  • Sodium Cyanoborohydride (NaBH₃CN) Stock Solution: Prepare fresh in the Reaction Buffer. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) column.

  • Analytical Instruments: SDS-PAGE, HPLC, Mass Spectrometry.

Procedure
  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Determine the precise protein concentration using a suitable method (e.g., A280 nm absorbance or BCA assay).

  • PEGylation Reaction:

    • In a reaction vessel, add the protein solution.

    • Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein. The optimal ratio should be determined empirically.

    • Gently mix the solution and incubate at room temperature for 30-60 minutes to allow for Schiff base formation.

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle agitation. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and other small molecules by dialysis or diafiltration.

    • Purify the mono-PEGylated protein from unreacted protein and multi-PEGylated species using SEC or IEX chromatography. The choice of method will depend on the properties of the protein and the PEGylated conjugate.

  • Characterization of the Conjugate:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

    • HPLC (SEC and/or IEX): To assess the purity of the mono-PEGylated conjugate.

    • Mass Spectrometry: To confirm the identity and determine the exact mass of the PEGylated protein.

    • Functional Assay: To evaluate the biological activity of the PEGylated protein compared to the unmodified protein.

Impact of PEGylation on Protein Function and Signaling

The covalent attachment of PEG chains can significantly alter the biological properties of a therapeutic protein. While often beneficial, these changes must be carefully evaluated.

  • Pharmacokinetics: PEGylation increases the hydrodynamic radius of the protein, which reduces renal clearance and prolongs its circulation half-life.

  • Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing its recognition by the immune system and thereby lowering its immunogenicity.

  • Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal and physical stability.

  • Receptor Binding and Signaling: The presence of a PEG chain near the receptor-binding site of a protein can sterically hinder its interaction with its receptor. This may lead to a decrease in binding affinity and, consequently, altered downstream signaling. However, the prolonged circulation time can sometimes compensate for the reduced affinity, leading to an overall enhancement of the therapeutic effect.

Below is a conceptual diagram illustrating how PEGylation of a growth factor could modulate its signaling pathway.

G Conceptual Diagram: Modulation of Growth Factor Signaling by PEGylation cluster_2 Downstream Signaling UGF Unmodified Growth Factor Rec Receptor UGF->Rec SigPath Signaling Cascade Rec->SigPath Strong Signal PGF PEGylated Growth Factor Rec2 Receptor PGF->Rec2 Reduced Affinity Binding (Steric Hindrance) Rec2->SigPath CellResp Cellular Response SigPath->CellResp

Modulation of Growth Factor Signaling by PEGylation.

Comprehensive Experimental Workflow for Developing a PEGylated Protein Therapeutic

The development of a PEGylated protein therapeutic is a multi-step process that involves more than just the conjugation reaction. The following diagram outlines a comprehensive experimental workflow.

G Experimental Workflow for Developing a PEGylated Protein Therapeutic cluster_0 Protein Production cluster_1 Characterization of Native Protein cluster_2 PEGylation with this compound cluster_3 Characterization of PEGylated Protein cluster_4 Preclinical Evaluation GeneSyn Gene Synthesis & Cloning ProtExp Protein Expression (e.g., E. coli, CHO cells) GeneSyn->ProtExp Purification Protein Purification (e.g., Chromatography) ProtExp->Purification Charac Purity (SDS-PAGE, HPLC) Identity (Mass Spec) Activity (Functional Assay) Purification->Charac Reaction Reductive Amination (Protein + this compound + NaBH3CN) Charac->Reaction Quench Reaction Quenching Reaction->Quench PurifConj Purification of PEG-Protein Conjugate Quench->PurifConj CharacConj Purity (SDS-PAGE, HPLC) Identity (Mass Spec) Degree of PEGylation PurifConj->CharacConj FuncAssay In Vitro Functional Assay (e.g., Receptor Binding, Cell Proliferation) CharacConj->FuncAssay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies FuncAssay->PK_PD Tox Toxicology Studies PK_PD->Tox

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in PEG Linkers

This technical guide provides a comprehensive overview of the reactivity and applications of aldehyde-functionalized polyethylene (B3416737) glycol (PEG) linkers. The unique properties of PEG, such as its high water solubility, biocompatibility, and non-immunogenicity, make it an ideal polymer for bioconjugation.[1][2] The terminal aldehyde group offers a versatile and highly reactive handle for covalently attaching PEG to various biomolecules, enhancing their therapeutic properties.[1] This process, known as PEGylation, can improve the stability, bioavailability, and circulation time of drugs while reducing their immunogenicity.[2][3]

The aldehyde group's reactivity allows for specific conjugation to amine, hydrazide, and aminooxy groups on biomolecules like proteins, peptides, and antibodies, making PEG aldehydes invaluable tools in drug delivery, tissue engineering, and surface modification.

Core Reactivity of the Aldehyde Group

The terminal aldehyde group (-CHO) in PEG linkers is a highly reactive functional group that readily participates in several key chemical reactions used for bioconjugation. Its reactivity is primarily centered around nucleophilic addition to the carbonyl carbon. The most common and impactful reactions for drug development professionals include reductive amination, hydrazone ligation, and oxime ligation.

Reductive Amination

Reductive amination is a robust and widely used method for creating a stable linkage between a PEG aldehyde and a primary amine (-NH2), such as the N-terminus of a protein or the epsilon-amine of a lysine (B10760008) residue. The reaction proceeds in two main steps:

  • Schiff Base Formation: The aldehyde group reacts with the primary amine to form a reversible imine intermediate, also known as a Schiff base. This reaction is favored under slightly acidic to neutral pH conditions.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the imine bond, forming a stable and irreversible secondary amine linkage. Sodium cyanoborohydride is ideal as it does not reduce the aldehyde starting material, allowing for a one-pot reaction.

The resulting secondary amine bond is physiologically stable, making this method highly suitable for creating long-lasting bioconjugates.

Reductive_Amination PEG_Aldehyde PEG-CH=O PEG Aldehyde Schiff_Base PEG-CH=N-R Imine (Schiff Base) PEG_Aldehyde->Schiff_Base + Amine R-NH₂ Primary Amine Amine->Schiff_Base Secondary_Amine PEG-CH₂-NH-R Stable Secondary Amine Schiff_Base->Secondary_Amine + H2O H₂O Schiff_Base->H2O Reducing_Agent [H] | (e.g., NaBH₃CN) Reducing_Agent->Secondary_Amine

Figure 1: Reductive Amination Pathway.
Hydrazone Ligation

PEG aldehydes can react with molecules containing a hydrazide group (-NH-NH₂) to form a hydrazone linkage. This reaction is notable because the resulting acyl hydrazone bond is hydrolytically labile, especially under acidic conditions. This pH-sensitive cleavage makes hydrazone ligation particularly useful for creating prodrugs and drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within endosomes. The reaction can often proceed without a catalyst.

Hydrazone_Ligation PEG_Aldehyde PEG-CH=O PEG Aldehyde Hydrazone PEG-CH=NNHC(O)-R Acyl Hydrazone (pH-sensitive) PEG_Aldehyde->Hydrazone + Hydrazide R-C(O)NHNH₂ Hydrazide Hydrazide->Hydrazone H2O H₂O Hydrazone->H2O

Figure 2: Hydrazone Ligation Pathway.
Oxime Ligation

Oxime ligation occurs when a PEG aldehyde reacts with an aminooxy group (-O-NH₂). This bioorthogonal reaction forms a highly stable oxime bond. The stability of the oxime linkage is significantly greater than that of imines or hydrazones, making it an excellent choice for applications requiring durable, long-term conjugation. The reaction proceeds efficiently in neutral aqueous conditions (pH 6.5-7.5) and can be accelerated by catalysts like aniline (B41778) or its derivatives.

Oxime_Ligation PEG_Aldehyde PEG-CH=O PEG Aldehyde Oxime PEG-CH=N-O-R Stable Oxime Bond PEG_Aldehyde->Oxime + Aminooxy R-O-NH₂ Aminooxy Aminooxy->Oxime H2O H₂O Oxime->H2O

Figure 3: Oxime Ligation Pathway.

Quantitative Data on Reaction Parameters

The efficiency and kinetics of PEG aldehyde reactions are influenced by several factors. Optimizing these parameters is crucial for achieving high yield and selectivity.

Table 1: Factors Influencing Reductive Amination Efficiency
ParameterOptimal Range/ConditionEffect on ReactionSource(s)
pH 6.0 - 7.0A slightly acidic pH is a good starting point, favoring Schiff base formation without significant PEG-aldehyde inactivation.
Temperature Room Temperature (21°C) or 4°CLower temperatures can improve selectivity by slowing down the reaction. Reaction can proceed overnight at 4°C.
Molar Ratio (PEG:Protein) 5:1 to 20:1A molar excess of PEG-aldehyde drives the reaction towards completion.
Reaction Time 2-24 hoursShorter reaction times can be used to optimize for mono-PEGylated products and improve selectivity.
Reducing Agent Conc. 20-50 mM (NaBH₃CN)Sufficient concentration is needed to efficiently reduce the formed imine to a stable amine.
Table 2: Comparative Stability of Linkages
Linkage TypeFormed FromRelative StabilityKey FeatureSource(s)
Secondary Amine Reductive AminationVery HighStable, irreversible bond suitable for long-circulating drugs.
Acyl Hydrazone Hydrazone LigationModerate (pH-dependent)Reversible; cleavable in acidic environments (e.g., tumors).
Oxime Oxime LigationHighMore stable than imines and hydrazones; requires no reduction.

Experimental Protocols

Detailed methodologies are essential for reproducible results in bioconjugation.

Protocol 1: General Reductive Amination of a Protein

This protocol describes the conjugation of a PEG-aldehyde to a protein containing primary amine groups.

Materials:

  • Protein of interest

  • mPEG-aldehyde

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or similar amine-free buffer, pH 6.0-7.5.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN). Caution: Toxic, handle in a fume hood.

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine.

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer contains no primary amines (e.g., Tris) that would compete in the reaction.

  • PEG-Aldehyde Addition: Immediately before use, dissolve the mPEG-aldehyde in the Reaction Buffer. Add the desired molar excess (e.g., 5 to 20-fold) of the PEG-aldehyde solution to the protein solution.

  • Schiff Base Formation: Gently mix the solution and incubate for 1-2 hours at room temperature or overnight at 4°C to allow for the formation of the imine intermediate.

  • Reduction: Prepare a fresh solution of sodium cyanoborohydride. Add it to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Continue the reaction with gentle stirring for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.

  • Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess PEG and other reagents.

Experimental_Workflow_Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification A 1. Dissolve Protein in Amine-Free Buffer B 2. Add Molar Excess of PEG-Aldehyde A->B C 3. Incubate (RT or 4°C) (Schiff Base Formation) B->C D 4. Add NaBH₃CN (Reduction) C->D E 5. Incubate (RT or 4°C) (Stable Bond Formation) D->E F 6. Quench Reaction (e.g., Tris Buffer) E->F G 7. Purify Conjugate (e.g., SEC) F->G

Figure 4: Experimental Workflow for Reductive Amination.
Protocol 2: Hydrazone Ligation for pH-Sensitive Conjugation

This protocol is adapted from a procedure for forming hydrazone derivatives with PEG-aldehydes.

Materials:

  • PEG-aldehyde (e.g., PEG 2000 Da)

  • Hydrazide-functionalized molecule (e.g., a drug or linker)

  • Solvent: Ethanol

  • Catalyst (optional): Acetic acid

Procedure:

  • Solution Preparation: Dissolve the hydrazide-functionalized molecule in ethanol.

  • PEG-Aldehyde Addition: Add the PEG-aldehyde to the hydrazide solution. A slight molar excess of one reactant may be used to drive the reaction.

  • Catalysis: Add a catalytic amount of acetic acid (e.g., 2 drops) to the reaction mixture.

  • Incubation: Stir the reaction system at room temperature for 24 hours.

  • Purification: Concentrate the mixture under reduced pressure. Precipitate the final PEG-hydrazone product by adding a non-solvent like ethyl ether. Collect the precipitate by vacuum filtration and dry under vacuum.

Protocol 3: Oxime Ligation for Stable Protein Immobilization

This protocol outlines the general steps for immobilizing a protein onto an aminooxy-functionalized surface.

Materials:

  • Aldehyde-modified protein (can be generated by oxidizing an N-terminal serine residue with sodium periodate)

  • Aminooxy-functionalized surface (e.g., glass slide, bead)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Catalyst (optional but recommended): m-phenylenediamine (B132917) (mPDA) or aniline.

  • Blocking Buffer: 1% BSA in PBS.

Procedure:

  • Protein Preparation: Prepare a solution of the aldehyde-modified protein in the Reaction Buffer at a concentration of 0.1-1 mg/mL.

  • Catalyst Addition: If using a catalyst, add it to the protein solution to a final concentration of 50-100 mM.

  • Ligation Reaction: Immerse the aminooxy-functionalized surface in the protein solution. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: Remove the surface from the protein solution and wash thoroughly with a washing buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound protein.

  • Blocking: Immerse the surface in Blocking Buffer for 1 hour at room temperature to block any remaining reactive sites and minimize non-specific binding.

  • Final Rinse: Rinse the surface with deionized water and dry under a gentle stream of nitrogen. The protein-immobilized surface is now ready for use.

Application in Hydrogel Formation

PEG aldehydes are key components in the formation of biodegradable and biocompatible hydrogels for applications like cell culture and tissue regeneration. In-situ forming hydrogels can be created by mixing a PEG-dialdehyde with a polymer containing primary amine groups, such as chitosan-PEG. The crosslinking occurs via the Schiff base reaction between the aldehyde and amine groups, forming a porous hydrogel network. The mechanical properties, gelation time, and degradation rate of these hydrogels can be precisely controlled by adjusting the polymer concentrations.

Hydrogel_Formation PEG_DA PEG-Dialdehyde (CHO-PEG-CHO) Mixing Mix Solutions (in-situ) PEG_DA->Mixing Chitosan_PEG Chitosan-PEG (with -NH₂ groups) Chitosan_PEG->Mixing Schiff_Base Schiff Base Reaction (-CH=N-) Mixing->Schiff_Base Crosslinking Hydrogel Crosslinked Hydrogel Network Schiff_Base->Hydrogel

Figure 5: Hydrogel Formation via Schiff Base Reaction.

Conclusion

The aldehyde group in PEG linkers provides a powerful and versatile platform for bioconjugation. Its ability to react selectively with amines, hydrazides, and aminooxy groups enables the creation of a wide range of PEGylated therapeutics with tailored properties. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, researchers can optimize conjugation efficiency and product homogeneity. The choice between forming a stable secondary amine, a pH-cleavable hydrazone, or a highly stable oxime allows for the rational design of drug delivery systems, from long-circulating biologics to targeted, environment-sensitive prodrugs. This adaptability makes PEG-aldehyde chemistry a cornerstone of modern drug development and biomedical research.

References

An In-depth Technical Guide to PEGylation for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a multitude of advantages, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This guide provides a comprehensive overview of the core principles of PEGylation, from fundamental chemistry to analytical characterization, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this critical bioconjugation technique.

Core Principles and Advantages of PEGylation

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer. When conjugated to a protein, it imparts several beneficial properties:

  • Increased Serum Half-Life: The most significant advantage of PEGylation is the extension of the protein's circulation time in the body. The PEG chain increases the hydrodynamic radius of the protein, reducing its renal clearance.[1][2][3] This leads to less frequent dosing, improving patient compliance and convenience.[4]

  • Reduced Immunogenicity: The PEG molecule can mask antigenic epitopes on the protein surface, shielding it from the host's immune system and reducing the likelihood of an immune response.[5]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in biological fluids.

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG can enhance the solubility of proteins and prevent aggregation, which is a common challenge in protein formulation and delivery.

Data Presentation: The Impact of PEGylation on Therapeutic Proteins

The quantitative effects of PEGylation are best illustrated through direct comparison of key pharmacokinetic and immunogenicity parameters between native and PEGylated proteins.

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Interferon-α
ParameterInterferon-α2aPeginterferon-α2a (40 kDa branched PEG)Interferon-α2bPeginterferon-α2b (12 kDa linear PEG)
Absorption Half-life (t½ abs) 2.3 hours~50 hours2.3 hours4.6 hours
Elimination Half-life (t½ elim) ~7-10 hours~77-90 hours~2-3 hours~40-54 hours
Mean Apparent Clearance (CL/F) ~231 mL/h/kg~2.3 mL/h/kg (100-fold reduction)High~22 mL/h/kg (10-fold reduction)
Dosing Frequency Three times a weekOnce a weekThree times a weekOnce a week

Data compiled from multiple clinical studies. Values can vary based on the specific study and patient population.

Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
ParameterFilgrastim (B1168352) (G-CSF)Pegfilgrastim (20 kDa PEG-G-CSF)
Primary Clearance Mechanism RenalNeutrophil-mediated
Terminal Half-life (t½) ~3.5-3.8 hours~15-80 hours (self-regulating)
Time to Peak Concentration (Tmax) ~2-8 hours~16-120 hours
Apparent Clearance (CL/F) Significantly higherSignificantly lower
Dosing Frequency Daily injectionsSingle injection per chemotherapy cycle

Data compiled from various pharmacokinetic studies.

Table 3: Immunogenicity of PEGylated vs. Non-PEGylated Asparaginase in Acute Lymphoblastic Leukemia (ALL) Patients
Adverse EventNative E. coli AsparaginasePEG-Asparaginase
Hypersensitivity Reactions Higher incidenceLower incidence
Hepatic Injury More frequentLess frequent
Anti-Asparaginase Antibodies Can lead to rapid clearance and allergic reactionsReduced immunogenicity, but anti-PEG antibodies can still occur

Clinical outcomes can be influenced by various factors including patient population and treatment regimen.

PEGylation Chemistries and Strategies

The choice of PEGylation chemistry is crucial for achieving the desired modification with optimal retention of the protein's biological activity. PEGylation strategies can be broadly categorized into two generations.

First-Generation PEGylation: Non-Specific Modification

Early PEGylation methods involved the random attachment of PEG to multiple sites on the protein surface, primarily targeting lysine (B10760008) residues. This often resulted in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and a potential loss of biological activity if PEG attachment occurred at or near the active site.

Second-Generation PEGylation: Site-Specific Modification

To overcome the limitations of first-generation approaches, site-specific PEGylation methods have been developed to attach PEG at a single, predetermined site on the protein. This leads to a homogeneous product with preserved biological activity. Common strategies include:

  • N-terminal PEGylation: Targeting the unique pKa of the N-terminal α-amino group allows for selective modification under controlled pH conditions.

  • Cysteine-directed PEGylation: Introduction of a free cysteine residue at a specific site via genetic engineering allows for highly specific conjugation with thiol-reactive PEGs, such as PEG-maleimide.

  • GlycoPEGylation: Enzymatic addition of a PEGylated sugar moiety to a specific glycosylation site on the protein.

Experimental Protocols

The following are detailed methodologies for common PEGylation and characterization experiments.

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol describes a general procedure for the non-specific PEGylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a final concentration of 100 mg/mL.

  • PEGylation Reaction:

    • Calculate the desired molar excess of mPEG-NHS to protein (typically ranging from 5:1 to 50:1).

    • Slowly add the calculated volume of the mPEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 20% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by either dialyzing the reaction mixture against a suitable buffer or by using size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide (B117702) Linker

This protocol outlines a method for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Cysteine-containing protein in a dégazéd, thiol-free buffer (e.g., PBS with 1 mM EDTA), pH 6.5-7.5

  • mPEG-Maleimide

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) - if cysteines are in a disulfide bond

  • Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the dégazéd buffer to a concentration of 1-5 mg/mL.

    • If the target cysteine is in a disulfide bond, add a 5-10 fold molar excess of TCEP and incubate for 1-2 hours at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.

  • PEGylation Reaction:

    • Add a 5-20 fold molar excess of mPEG-Maleimide to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to cap any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and quenching agent using SEC.

  • Characterization: Confirm successful PEGylation and assess purity using SDS-PAGE, SEC-HPLC, and mass spectrometry.

Protocol 3: Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins based on the degree of PEGylation, as the attached PEG chains can shield the protein's surface charges.

Materials:

  • Crude PEGylation reaction mixture

  • IEX column (e.g., cation or anion exchange, depending on the protein's pI and the buffer pH)

  • Equilibration Buffer (low salt concentration)

  • Elution Buffer (high salt concentration, e.g., Equilibration Buffer + 1 M NaCl)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration: Equilibrate the IEX column with at least 5-10 column volumes of Equilibration Buffer.

  • Sample Loading: Load the crude PEGylation reaction mixture onto the equilibrated column.

  • Wash: Wash the column with several column volumes of Equilibration Buffer to remove unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20-30 column volumes).

  • Fraction Collection and Analysis: Collect fractions throughout the elution and analyze them by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the desired mono-PEGylated protein. Typically, species with a higher degree of PEGylation will elute earlier due to charge shielding.

  • Pooling and Desalting: Pool the fractions containing the pure PEGylated protein and desalt into a suitable storage buffer.

Protocol 4: Characterization by SDS-PAGE and MALDI-TOF Mass Spectrometry

SDS-PAGE Analysis:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the native and PEGylated protein.

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.

  • Run the gel under standard conditions.

  • Stain the gel with a protein stain (e.g., Coomassie Blue). A successful PEGylation will result in a significant upward shift in the apparent molecular weight of the PEGylated protein bands compared to the native protein.

MALDI-TOF Mass Spectrometry Analysis:

  • Sample Preparation: Mix the purified PEGylated protein solution with a suitable MALDI matrix (e.g., sinapinic acid).

  • Spotting: Spot the mixture onto the MALDI target plate and allow it to dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the heterogeneous PEG polymer attached to the protein. The average molecular weight of the PEGylated protein can be determined, and the degree of PEGylation can be calculated by subtracting the molecular weight of the native protein.

Mandatory Visualizations

Signaling Pathway: The JAK-STAT Pathway

Many PEGylated protein therapeutics, such as interferons, exert their biological effects through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 JAK1->Receptor 3. Receptor Phosphorylation STAT1 STAT JAK1->STAT1 JAK2->Receptor STAT2 STAT JAK2->STAT2 STAT1->Receptor 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->Receptor STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Gene Target Gene DNA->Gene 7. Gene Transcription Cytokine Cytokine (e.g., Interferon) Cytokine->Receptor 1. Ligand Binding ADC_Workflow Workflow for ADC Development with a PEG Linker Ab_prep 1. Antibody Preparation (e.g., reduction of disulfides) Linker_Payload 2. Linker-Payload Conjugation PEG_conjugation 3. PEG-Linker-Payload Conjugation to Antibody Linker_Payload->PEG_conjugation SEC 4. Size-Exclusion Chromatography (SEC) PEG_conjugation->SEC IEX 5. Ion-Exchange Chromatography (IEX) SEC->IEX SDS_PAGE 6. SDS-PAGE IEX->SDS_PAGE MS 7. Mass Spectrometry (e.g., MALDI-TOF) SDS_PAGE->MS HIC 8. Hydrophobic Interaction Chromatography (HIC) (for DAR determination) MS->HIC Binding_assay 9. Antigen Binding Assay (e.g., ELISA) HIC->Binding_assay Cytotoxicity_assay 10. In Vitro Cytotoxicity Assay Binding_assay->Cytotoxicity_assay

References

Methodological & Application

Application Notes and Protocols for m-PEG4-CH2-aldehyde Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development. It enhances the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which in turn reduces renal clearance, extends circulating half-life, and shields them from proteolytic degradation and immunogenic responses. m-PEG4-CH2-aldehyde is a monofunctional PEG reagent that enables the site-specific modification of proteins and peptides, primarily through the formation of a stable secondary amine bond with primary amino groups via reductive amination.

These application notes provide a detailed protocol for the bioconjugation of this compound to a model protein, including methodologies for purification and characterization of the resulting conjugate.

Principle of the Reaction

The bioconjugation of this compound with a protein proceeds via a two-step reductive amination process. First, the aldehyde group of the PEG reagent reacts with a primary amine on the protein (typically the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue) to form an unstable Schiff base (an imine). Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine to form a stable secondary amine linkage. By controlling the reaction pH, preferential conjugation at the N-terminus can be achieved due to its lower pKa compared to the ε-amino groups of lysine residues.

Experimental Workflow

The overall experimental workflow for this compound bioconjugation consists of several key stages: protein preparation, the PEGylation reaction, purification of the conjugate, and finally, characterization and analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange & Concentration Adjustment) Schiff_Base Schiff Base Formation (Protein + PEG-aldehyde) Protein_Prep->Schiff_Base PEG_Prep This compound Stock Solution Preparation PEG_Prep->Schiff_Base Reducer_Prep Reducing Agent (NaBH3CN) Stock Solution Reduction Reduction (+ NaBH3CN) Reducer_Prep->Reduction Schiff_Base->Reduction Incubate Purification Purification of PEGylated Protein (e.g., IEX or SEC) Reduction->Purification Reaction Mixture Characterization Characterization (SDS-PAGE, LC-MS) Purification->Characterization Purified Conjugate

Experimental workflow for this compound bioconjugation.

Detailed Experimental Protocols

Materials and Reagents
  • This compound

  • Model Protein (e.g., Lysozyme, BSA)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM MES, pH 6.0 (for N-terminal selectivity)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification columns (e.g., Ion-Exchange or Size-Exclusion Chromatography)

  • Dialysis tubing or centrifugal filters for buffer exchange

Protocol for N-terminal PEGylation of a Model Protein

1. Protein Preparation:

  • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer (100 mM MES, pH 6.0).

  • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

2. Reagent Preparation:

  • This compound Stock Solution: Equilibrate the vial of this compound to room temperature. Prepare a 100 mM stock solution in anhydrous DMSO.

  • Sodium Cyanoborohydride Stock Solution: Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment. Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

3. PEGylation Reaction:

  • To the protein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the PEG reagent over the protein.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours to facilitate the formation of the Schiff base.

  • Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.

  • Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

  • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups.

  • Incubate for 30 minutes at room temperature.

Purification of the PEGylated Protein

The purification strategy aims to separate the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and any multi-PEGylated byproducts. Ion-exchange chromatography (IEX) is often the method of choice.

Protocol for Purification by Cation Exchange Chromatography:

  • Column: Strong cation exchange column (e.g., SP Sepharose).

  • Equilibration Buffer (Buffer A): 20 mM sodium phosphate, pH 7.0.

  • Elution Buffer (Buffer B): 20 mM sodium phosphate, 1 M NaCl, pH 7.0.

  • Procedure:

    • Dilute the quenched reaction mixture with Buffer A to reduce the salt concentration.

    • Load the diluted sample onto the equilibrated column.

    • Wash the column with Buffer A to remove unreacted PEG reagent.

    • Elute the bound proteins using a linear gradient of 0-100% Buffer B. The PEGylated protein is expected to elute earlier than the unmodified protein due to the shielding of positive charges by the PEG chain.

    • Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified mono-PEGylated protein.

Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Analyze the purified fractions by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

2. Mass Spectrometry (MS) Analysis:

  • Use LC-MS to determine the exact mass of the PEGylated protein. This will confirm the covalent attachment of the PEG moiety and can be used to determine the degree of PEGylation (i.e., the number of PEG chains attached to the protein).

Quantitative Data Summary

The following tables provide representative data for a typical this compound bioconjugation experiment.

Reaction Parameter Value
Protein Concentration2 mg/mL
This compound:Protein Molar Ratio20:1
Sodium Cyanoborohydride Concentration20 mM
Reaction pH6.0
Reaction Time12 hours
Reaction Temperature4°C
Result
Conjugation Efficiency (Mono-PEGylated) ~75%
Unmodified Protein ~20%
Multi-PEGylated Protein ~5%
Purification Parameter Value
Purification MethodCation Exchange Chromatography
Result
Yield of Mono-PEGylated Protein ~60%
Purity of Mono-PEGylated Protein >95%
Characterization Parameter Unmodified Protein Mono-PEGylated Protein
Apparent MW (SDS-PAGE) ~14 kDa~20 kDa
Observed Mass (LC-MS) 14,305 Da14,555 Da
Mass Shift -+250 Da

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency Inactive this compound due to hydrolysis.Use a fresh vial of the PEG reagent and prepare the stock solution in anhydrous DMSO immediately before use.
Suboptimal pH.Optimize the reaction pH for your specific protein.
Insufficient molar excess of PEG reagent.Increase the molar excess of this compound.
Protein Precipitation High concentration of organic solvent from the PEG stock solution.Keep the volume of the DMSO stock solution to a minimum (<10% of the total reaction volume).
Protein instability at the reaction pH.Perform a buffer screen to identify the optimal pH for protein stability.
Multiple PEGylation Products High molar excess of PEG reagent.Reduce the molar excess of this compound.
Reaction pH is too high, leading to lysine modification.Ensure the reaction pH is maintained at or below 6.5 for N-terminal selectivity.
Long reaction time.Optimize and potentially shorten the reaction time.

Conclusion

This document provides a comprehensive guide to the bioconjugation of this compound to proteins. The detailed protocols for the reaction, purification, and characterization, along with the troubleshooting guide, offer a solid foundation for researchers to successfully implement PEGylation strategies in their work. The site-specific nature of the reductive amination at controlled pH allows for the generation of more homogeneous and well-defined PEGylated biologics, which is a critical aspect of modern drug development.

Application Notes and Protocols for PEGylation of Peptides with m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to increased solubility, prolonged in vivo half-life, reduced immunogenicity, and improved stability against proteolytic degradation. This document provides detailed application notes and protocols for the site-specific N-terminal PEGylation of peptides using methoxy-PEG4-acetaldehyde (m-PEG4-CH2-aldehyde) via reductive amination.

The aldehyde functional group on the this compound reagent selectively reacts with the primary amine at the N-terminus of a peptide under mildly acidic conditions (pH 5.0-6.5) to form an intermediate Schiff base. Subsequent reduction of this imine by a mild reducing agent, such as sodium cyanoborohydride, results in a stable secondary amine linkage. The lower pKa of the N-terminal α-amine compared to the ε-amine of lysine (B10760008) side chains allows for high selectivity at a controlled pH.[1][2][3][4][5]

These protocols will guide researchers through the PEGylation reaction, purification of the resulting conjugate, and its subsequent characterization.

Reaction Mechanism: Reductive Amination

The core chemistry of this PEGylation strategy is reductive amination. The process involves two main steps:

  • Schiff Base Formation: The aldehyde group of this compound reacts with the N-terminal primary amine of the peptide to form a reversible imine (Schiff base). This reaction is favored under slightly acidic conditions.

  • Reduction: A reducing agent, typically sodium cyanoborohydride (NaBH3CN), is used to reduce the imine to a stable secondary amine, covalently linking the PEG moiety to the peptide. Sodium cyanoborohydride is a mild reducing agent that is selective for imines over aldehydes at the reaction pH.

Diagram of the Reductive Amination Workflow

G Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Peptide Peptide with N-terminal Amine SchiffBase Schiff Base Intermediate Peptide->SchiffBase pH 5.0-6.5 mPEG This compound mPEG->SchiffBase PEG_Peptide PEGylated Peptide (Stable Secondary Amine) SchiffBase->PEG_Peptide ReducingAgent Sodium Cyanoborohydride ReducingAgent->PEG_Peptide G Peptide PEGylation Workflow cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Characterization Start Start: Peptide & this compound Reaction Reductive Amination (pH 5.0-6.5, NaBH3CN) Start->Reaction Crude Crude PEGylated Peptide Mixture Reaction->Crude Purification RP-HPLC Crude->Purification Pure Purified PEGylated Peptide Purification->Pure Analysis MALDI-TOF MS Pure->Analysis Result Confirmation of Molecular Weight Analysis->Result G Decision Tree for PEGylation Optimization Start Low PEGylation Efficiency? IncreaseRatio Increase m-PEG:Peptide Molar Ratio Start->IncreaseRatio Yes LowSelectivity Low N-terminal Selectivity? Start->LowSelectivity No IncreaseTime Increase Reaction Time IncreaseRatio->IncreaseTime CheckpH Verify Reaction pH is 5.0-6.5 IncreaseTime->CheckpH DecreasepH Decrease Reaction pH (towards 5.0) LowSelectivity->DecreasepH Yes Result Result LowSelectivity->Result No DecreaseTemp Decrease Reaction Temperature DecreasepH->DecreaseTemp

References

Application Notes and Protocols for N-Terminal Specific PEGylation Using Aldehyde PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics. By increasing the hydrodynamic size, PEGylation can reduce renal clearance, prolonging the circulating half-life of the therapeutic. Furthermore, the PEG moiety can shield the protein from proteolytic degradation and reduce its immunogenicity.[1] N-terminal specific PEGylation offers a significant advantage over random conjugation methods by yielding a more homogeneous product with a predictable and preserved biological activity. This is achieved by targeting the unique reactivity of the α-amino group at the N-terminus of a protein.

Aldehyde-activated PEG (PEG-aldehyde) is a valuable reagent for achieving site-specific N-terminal modification. The strategy relies on the difference in pKa between the N-terminal α-amino group (typically around 7.8) and the ε-amino groups of lysine (B10760008) residues (pKa ≈ 10.1).[2] By conducting the reaction at a slightly acidic to neutral pH, the N-terminal amine is more nucleophilic and thus more reactive towards the aldehyde group, enabling selective conjugation.[3][4]

This document provides detailed application notes and protocols for the N-terminal specific PEGylation of proteins using PEG-aldehyde via reductive amination.

Principle of the Method: Reductive Amination

N-terminal specific PEGylation with PEG-aldehyde is a two-step process known as reductive amination:

  • Schiff Base Formation: The aldehyde group of the PEG reagent reacts with the primary amine of the protein's N-terminus to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and favored under slightly acidic to neutral pH conditions.[5]

  • Reduction: The unstable Schiff base is then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). This reducing agent is selective for the imine bond and will not reduce the aldehyde group of the unreacted PEG, allowing for a one-pot reaction.

Advantages of N-Terminal PEGylation with Aldehyde PEG

  • Site-Specificity: Leads to a more homogeneous product compared to random PEGylation methods.

  • Preservation of Bioactivity: By targeting the N-terminus, the likelihood of modifying lysine residues within the protein's active site is reduced.

  • Improved Pharmacokinetics: Increases the in vivo half-life of the therapeutic protein.

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the protein surface.

  • Stable Linkage: The resulting secondary amine bond is highly stable.

Data Presentation: Optimization of Reaction Conditions

The efficiency of N-terminal specific PEGylation is influenced by several key parameters. The following tables summarize the typical ranges and provide a starting point for optimization for a specific protein.

ParameterRecommended RangeRemarksSource(s)
pH 5.0 - 7.0Lower pH (5.0-6.0) enhances selectivity for the N-terminus. Higher pH can lead to increased modification of lysine residues.
Molar Ratio (PEG:Protein) 5:1 to 50:1A higher molar excess can increase the reaction rate but may also lead to higher polydispersity (multiple PEG chains attached). Start with a 10- to 20-fold molar excess.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reducing Agent (NaBH₃CN) Concentration 20 - 50 mMA mild and selective reducing agent for the imine bond.
Temperature 4°C - 25°CLower temperatures can minimize protein degradation but may require longer reaction times. Room temperature is often suitable.
Reaction Time 2 - 24 hoursThe optimal time needs to be determined empirically for each protein. The reaction can be monitored over time.

Table 1: General Reaction Condition Guidelines

pHRelative Yield of Mono-PEGylated scFv (30 kDa PEG)ObservationsSource(s)
4.0~40%Inactivation of mPEG-aldehyde is more significant at acidic pH.
5.0~55%Good starting point for balancing selectivity and yield.
6.0~65%Often provides a good balance of N-terminal selectivity and reaction efficiency.
7.0~70%Higher yield but potentially reduced N-terminal selectivity.

Table 2: Effect of pH on the Yield of a Mono-PEGylated Single-Chain Variable Fragment (scFv)

Experimental Protocols

Materials
  • Protein of interest

  • Methoxy-PEG-aldehyde (mPEG-aldehyde) of desired molecular weight

  • Reaction Buffer: Phosphate buffer (50 mM) or Acetate buffer (50 mM) at the desired pH (e.g., pH 6.0). Crucially, the buffer must not contain primary amines (e.g., Tris or glycine).

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.

  • Analytical Instruments: SDS-PAGE, HPLC (SEC and/or RP-HPLC), Mass Spectrometry (MALDI-TOF or ESI-MS).

Protocol 1: N-Terminal PEGylation of a Generic Protein
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is clear and free of aggregates. If necessary, centrifuge or filter the solution.

  • PEG-Aldehyde Preparation:

    • Allow the mPEG-aldehyde to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the mPEG-aldehyde in the Reaction Buffer to a desired stock concentration (e.g., 100 mg/mL).

  • PEGylation Reaction (Schiff Base Formation):

    • Add the desired molar excess of the mPEG-aldehyde solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.

    • Gently mix the solution and incubate at room temperature for 1-2 hours to allow for Schiff base formation.

  • Reduction:

    • Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 5 M in 1 N NaOH, or a lower concentration in the Reaction Buffer).

    • Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

    • Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted mPEG-aldehyde, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and other small molecules by dialysis, diafiltration, or size-exclusion chromatography (SEC).

    • To separate mono-PEGylated protein from unreacted protein and multi-PEGylated species, ion-exchange chromatography (IEX) is often effective, as PEGylation can alter the surface charge of the protein.

  • Characterization of the PEGylated Protein:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

    • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation state of the conjugate.

    • Reverse-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the PEGylated protein and determine the number of attached PEG chains.

Visualizations

PEGylation_Mechanism Protein Protein-NH₂ (N-terminus) Schiff_Base Protein-N=CH-PEG (Schiff Base Intermediate) Protein->Schiff_Base pH 5.0 - 7.0 PEG_Aldehyde PEG-CHO (Aldehyde PEG) PEG_Aldehyde->Schiff_Base PEGylated_Protein Protein-NH-CH₂-PEG (Stable Conjugate) Schiff_Base->PEGylated_Protein Reduction Reducing_Agent NaBH₃CN Reducing_Agent->Schiff_Base

Caption: Reaction mechanism of N-terminal PEGylation via reductive amination.

Experimental_Workflow Protein_Prep 1. Protein Preparation (in amine-free buffer) Reaction_Step 3. Schiff Base Formation (Protein + PEG-Aldehyde) Protein_Prep->Reaction_Step PEG_Prep 2. PEG-Aldehyde Preparation PEG_Prep->Reaction_Step Reduction_Step 4. Reduction (add NaBH₃CN) Reaction_Step->Reduction_Step Quench_Step 5. Quenching (add Tris or Glycine) Reduction_Step->Quench_Step Purification 6. Purification (SEC and/or IEX) Quench_Step->Purification Characterization 7. Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

Caption: Experimental workflow for N-terminal specific PEGylation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Source(s)
Low PEGylation Efficiency - Reaction pH is not optimal.- Molar excess of PEG-aldehyde is too low.- Protein amine is not accessible.- Inactive PEG-aldehyde reagent.- Optimize the pH (a pH of ~6 is a good starting point).- Increase the molar ratio of PEG-aldehyde to protein.- Consider denaturing/refolding conditions if applicable.- Use a fresh, properly stored stock of PEG-aldehyde.
High Polydispersity (Multiple PEG Chains Attached) - Reaction pH is too high, leading to modification of lysine residues.- Molar excess of PEG-aldehyde is too high.- Lower the reaction pH to 5.0-6.0 to increase N-terminal selectivity.- Reduce the molar excess of the PEG-aldehyde.
Protein Aggregation - Protein is unstable under the reaction conditions.- High concentration of organic solvent from PEG stock.- Perform the reaction at a lower temperature (e.g., 4°C).- Optimize the buffer composition (e.g., add stabilizers).- Keep the volume of organic solvent from the PEG stock to a minimum.
Loss of Protein Activity - PEGylation occurred at or near a critical site for function.- Reaction conditions denatured the protein.- Confirm N-terminal specificity. If lysine modification is occurring, lower the reaction pH.- Perform the reaction at a lower temperature and for a shorter duration.

Table 3: Troubleshooting Guide for N-Terminal PEGylation

References

Application Notes and Protocols for Hydrogel Creation Using m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the creation and application of hydrogels using m-PEG4-CH2-aldehyde. The focus is on two primary applications: pH-responsive drug delivery and three-dimensional (3D) cell culture for tissue engineering.

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in biomedical applications due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1][2] this compound is a versatile monofunctional PEG derivative that can be used to create hydrogels through various crosslinking chemistries. The terminal aldehyde group readily reacts with nucleophiles such as amines and hydrazides to form imine (Schiff base) or hydrazone bonds, respectively.[3][4]

Hydrazone-crosslinked hydrogels are of particular interest as the hydrazone bond is reversible and susceptible to hydrolysis under acidic conditions.[5] This pH-sensitivity makes them excellent candidates for controlled drug delivery systems that target the acidic microenvironment of tumors. Furthermore, the dynamic nature of these covalent bonds imparts viscoelastic and self-healing properties to the hydrogels, which can be beneficial for 3D cell culture and tissue engineering applications by better mimicking the dynamic mechanical environment of native tissues.

This document provides detailed protocols for creating this compound-based hydrogels for doxorubicin (B1662922) (a chemotherapy drug) delivery and for the encapsulation of chondrocytes (cartilage cells) as a model for tissue engineering studies.

Application 1: pH-Responsive Drug Delivery of Doxorubicin

This application focuses on the development of an injectable, pH-responsive hydrogel for the localized and sustained release of doxorubicin (DOX). The hydrogel is formed by crosslinking a multi-arm PEG-aldehyde with a multi-arm PEG-hydrazide, creating a network linked by acid-labile hydrazone bonds. DOX is covalently conjugated to the hydrogel network, ensuring minimal premature release and targeted delivery in acidic tumor environments.

Experimental Workflow: Drug Delivery Hydrogel

DrugDeliveryWorkflow cluster_synthesis Component Synthesis cluster_formulation Hydrogel Formulation cluster_characterization Characterization cluster_release Drug Release Study P1 Multi-arm PEG-OH P2 This compound P1->P2 Functionalization Mix Mix Components: - Multi-arm PEG-Aldehyde - Multi-arm PEG-Hydrazide - Doxorubicin-Hydrazide P2->Mix C1 Multi-arm PEG-Hydrazide C1->Mix Dox Doxorubicin Dox->Mix Gel Hydrogel Formation (Hydrazone Crosslinking) Mix->Gel Rheology Rheology Gel->Rheology Swelling Swelling Study Gel->Swelling Release_pH74 Release at pH 7.4 Gel->Release_pH74 Release_pH55 Release at pH 5.5 Gel->Release_pH55

Caption: Workflow for pH-responsive drug delivery hydrogel.

Protocol: Hydrogel Synthesis for Doxorubicin Delivery

Materials:

  • 8-arm PEG-glyoxylic aldehyde (20 kDa)

  • 8-arm PEG-hydrazine (20 kDa)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate (B1210297) buffer, pH 5.5

  • Dialysis tubing (MWCO 3.5 kDa)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 10% (w/v) solution of 8-arm PEG-glyoxylic aldehyde in PBS (pH 7.4).

    • Prepare a 10% (w/v) solution of 8-arm PEG-hydrazine in PBS (pH 7.4).

  • Doxorubicin Loading (optional covalent conjugation):

    • To covalently link DOX to the hydrogel, it can be pre-reacted with a portion of the 8-arm PEG-hydrazine.

    • Dissolve DOX in PBS and add to the 8-arm PEG-hydrazine solution at a sub-stoichiometric ratio to the hydrazine (B178648) groups.

    • Stir the reaction mixture in the dark for 24 hours at room temperature.

    • Dialyze the resulting PEG-DOX conjugate against deionized water for 48 hours to remove unconjugated DOX. Lyophilize to obtain a powder.

    • Alternatively, for physical encapsulation, DOX can be added directly to the hydrogel precursor solutions.

  • Hydrogel Formation:

    • In a small vial, mix the 8-arm PEG-glyoxylic aldehyde solution and the 8-arm PEG-hydrazine (or PEG-DOX conjugate) solution at a 1:1 molar ratio of aldehyde to hydrazine groups.

    • Vortex briefly to ensure thorough mixing.

    • Allow the mixture to stand at 37°C. Gelation should occur within minutes.

  • Characterization:

    • Gelation Time: Visually inspect the vial for the cessation of flow to determine the gelation time.

    • Rheology: Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'') of the hydrogel over time to characterize its mechanical properties.

    • Swelling Ratio: Immerse a pre-weighed hydrogel sample in PBS (pH 7.4) or acetate buffer (pH 5.5). At various time points, remove the hydrogel, blot excess surface water, and weigh. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the initial dry weight.

  • In Vitro Doxorubicin Release Study:

    • Place a DOX-loaded hydrogel sample in a known volume of PBS (pH 7.4) or acetate buffer (pH 5.5) at 37°C with gentle shaking.

    • At predetermined time intervals, collect the entire release medium and replace it with fresh buffer.

    • Quantify the concentration of DOX in the collected medium using a UV-Vis spectrophotometer or fluorescence spectroscopy.

    • Calculate the cumulative percentage of DOX released over time.

Quantitative Data: Drug Delivery Hydrogel
ParameterValueConditionsReference(s)
Storage Modulus (G') Up to 1650 Pa8-arm PEG, 5% w/v
Gelation Time < 5 minutes37°C
Cumulative DOX Release ~43%After 40 days at pH 7.4
Cumulative DOX Release ~81%After 40 days at pH 6.4
Tumor Growth Reduction ~40.5%In vivo study

Application 2: 3D Cell Culture for Cartilage Tissue Engineering

This application describes the use of a viscoelastic hydrogel for the 3D encapsulation of chondrocytes. The hydrogel is formed by crosslinking a 4-arm PEG-aldehyde with a suitable di-hydrazide or diamine crosslinker. The viscoelastic nature of the resulting hydrogel allows for the study of chondrocyte mechanotransduction, which is crucial for understanding cartilage development and disease.

Experimental Workflow: Cell Encapsulation Hydrogel

CellEncapsulationWorkflow cluster_preparation Preparation cluster_encapsulation Encapsulation cluster_culture 3D Culture cluster_analysis Analysis P1 4-arm PEG-Aldehyde Solution Mix Mix Precursors with Cells P1->Mix P2 Crosslinker Solution (e.g., di-hydrazide) P2->Mix Cells Chondrocyte Suspension Cells->Mix Gel In situ Gelation Mix->Gel Culture Culture in Medium Gel->Culture Stimulation Apply Mechanical Stimulation (optional) Culture->Stimulation Viability Cell Viability Assay Stimulation->Viability GeneExpr Gene Expression (e.g., SOX9, Collagen II) Stimulation->GeneExpr Matrix ECM Deposition (Histology) Stimulation->Matrix

Caption: Workflow for 3D cell encapsulation in hydrogels.

Protocol: Chondrocyte Encapsulation

Materials:

  • 4-arm PEG-aldehyde (10 kDa)

  • Adipic acid dihydrazide (AAD) or other suitable di-hydrazide crosslinker

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Primary chondrocytes

  • Live/Dead viability/cytotoxicity kit

  • Sterile syringes and molds

Procedure:

  • Preparation of Sterile Solutions:

    • Prepare a 5% (w/v) solution of 4-arm PEG-aldehyde in sterile DMEM.

    • Prepare a sterile stock solution of the di-hydrazide crosslinker in DMEM at a concentration calculated to achieve a 1:1 molar ratio of aldehyde to hydrazide groups.

    • All solutions should be sterile-filtered.

  • Chondrocyte Preparation:

    • Harvest and culture primary chondrocytes using standard protocols.

    • Trypsinize and resuspend the cells in DMEM to a final concentration of 20 x 10^6 cells/mL.

  • Cell Encapsulation:

    • In a sterile environment, mix the 4-arm PEG-aldehyde solution and the chondrocyte suspension.

    • Add the di-hydrazide crosslinker solution to the PEG-cell mixture and mix gently but quickly by pipetting.

    • Immediately cast the mixture into sterile molds (e.g., PDMS molds) or inject into the desired location.

    • Allow the hydrogel to crosslink at 37°C in a cell culture incubator for 30-60 minutes.

  • 3D Cell Culture:

    • After gelation, add complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to the hydrogels.

    • Culture the cell-laden hydrogels at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Analysis:

    • Cell Viability: At desired time points, assess cell viability using a Live/Dead assay and fluorescence microscopy.

    • Gene Expression: Extract RNA from the hydrogels and perform RT-qPCR to analyze the expression of chondrogenic markers such as SOX9, aggrecan, and collagen type II.

    • Extracellular Matrix (ECM) Deposition: Fix, embed, and section the hydrogels for histological staining (e.g., Safranin O for glycosaminoglycans, Picrosirius Red for collagen).

Quantitative Data: Cell Encapsulation Hydrogel
ParameterValue RangeConditionsReference(s)
Young's Modulus (E) 0.02 - 3.5 MPaPEG-diacrylate, varied MW and concentration
Compressive Modulus 60 - 500 kPaDegradable PEG hydrogels, 10-20% macromer
Swelling Ratio (Qm) ~150 - >5004-arm PEG-maleimide, 3-4% polymer
Cell Viability >95%Post-encapsulation

Signaling Pathways in Chondrocyte Mechanotransduction

The mechanical properties of the hydrogel, particularly its stiffness and viscoelasticity, play a crucial role in regulating chondrocyte behavior. This occurs through mechanotransduction, where mechanical cues are converted into biochemical signals. Two key pathways involved are the TRPV4 and Integrin-FAK signaling pathways.

TRPV4 Signaling Pathway

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a mechanosensitive ion channel that allows calcium influx in response to mechanical stimuli such as osmotic stress and matrix deformation. In healthy chondrocytes, this calcium influx promotes an anabolic response, leading to the expression of key cartilage matrix proteins.

TRPV4_Pathway MS Mechanical Stimulus (e.g., Compression) TRPV4 TRPV4 Channel Activation MS->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Anabolic Anabolic Response Ca_Influx->Anabolic SOX9 ↑ SOX9 Expression Anabolic->SOX9 Col2_Agg ↑ Collagen II & Aggrecan Expression Anabolic->Col2_Agg MMPs ↓ MMP Expression Anabolic->MMPs ECM_Syn ECM Synthesis Col2_Agg->ECM_Syn

Caption: TRPV4-mediated mechanotransduction in chondrocytes.

Integrin-FAK Signaling Pathway

Integrins are transmembrane receptors that connect the ECM to the intracellular cytoskeleton. When chondrocytes are embedded in a hydrogel, the stiffness of the matrix influences integrin clustering and the activation of Focal Adhesion Kinase (FAK). Activated FAK initiates a downstream signaling cascade that can regulate cell proliferation, survival, and gene expression.

Integrin_FAK_Pathway Matrix Hydrogel Matrix (Stiffness) Integrin Integrin Clustering & Activation Matrix->Integrin FAK FAK Autophosphorylation (pY397) Integrin->FAK Src Src Recruitment & Activation FAK->Src Downstream Downstream Signaling (e.g., RhoGTPases, YAP/TAZ) Src->Downstream Gene_Expr Gene Expression (Cell Proliferation, ECM remodeling) Downstream->Gene_Expr

Caption: Integrin-FAK signaling in response to matrix stiffness.

Conclusion

Hydrogels created using this compound and related multi-arm PEG derivatives offer a versatile platform for a range of biomedical applications. The ability to form pH-sensitive hydrazone crosslinks enables the development of advanced drug delivery systems for targeted cancer therapy. Furthermore, the tunable mechanical properties of these hydrogels make them ideal for 3D cell culture and for investigating the complex interplay between cells and their mechanical environment in tissue engineering. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and implement these advanced biomaterials in their work.

References

Troubleshooting & Optimization

common side reactions with m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving m-PEG4-CH2-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound in bioconjugation?

The primary reaction is a two-step process called reductive amination. First, the aldehyde group (-CHO) of this compound reacts with a primary amine (-NH2) on a biomolecule (like the N-terminus of a protein or the epsilon-amine of a lysine (B10760008) residue) to form an unstable intermediate known as a Schiff base.[1][2] This initial reaction is reversible. In the second step, a reducing agent, typically sodium cyanoborohydride (NaBH3CN), is used to reduce the imine bond to a stable, covalent secondary amine bond.[1][2][3]

Q2: What are the optimal pH conditions for reacting this compound with proteins?

The optimal pH for reductive amination with PEG aldehydes is typically between 5.0 and 7.0. A pH of around 6.0 is often a good starting point as it balances the rate of Schiff base formation and minimizes side reactions. To favor modification of the N-terminal α-amino group over lysine's ε-amino group, the reaction can be performed at a lower pH (around 5.0-6.0) due to the generally lower pKa of the N-terminal amine.

Q3: How should this compound be stored to ensure its stability?

To maintain its reactivity, this compound should be stored at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture. Before use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis. As aldehydes are susceptible to oxidation into non-reactive carboxylic acids, fresh solutions should be prepared for each experiment.

Q4: What analytical techniques are recommended for monitoring the progress of a PEGylation reaction?

Several techniques can be used to analyze the outcome of a PEGylation reaction. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the starting materials and the PEGylated product. Size-exclusion chromatography (SEC) is useful for separating the PEGylated protein from the unreacted protein and smaller reagents based on size. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can confirm the molecular weight of the conjugate and determine the degree of PEGylation.

Troubleshooting Guides

Issue 1: Low or No Yield of PEGylated Product

Low yield is a common issue in PEGylation experiments and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Cause Recommended Solution
Suboptimal pH Verify the pH of the reaction buffer is within the optimal range of 5.0-7.0. Buffers should not contain primary amines (e.g., Tris).
Degraded this compound The aldehyde group is prone to oxidation to a non-reactive carboxylic acid. Use a fresh vial of the reagent, ensure proper storage conditions (-20°C, inert atmosphere), and prepare solutions immediately before use.
Inactive Reducing Agent The reducing agent (e.g., NaBH3CN) is crucial for forming a stable bond. If it has lost activity, the Schiff base intermediate will not be effectively reduced. Use a fresh supply of the reducing agent.
Insufficient Molar Ratio of PEG Reagent The concentration of the PEG reagent may be too low to drive the reaction to completion. Increase the molar excess of this compound to the target molecule. A 5- to 20-fold molar excess is a common starting point.
Inadequate Reaction Time or Temperature The reaction may not have reached completion. Increase the reaction time and monitor the progress at various intervals (e.g., 2, 4, 8, 24 hours). While reactions are often performed at 4°C to improve stability, room temperature can be used to increase the reaction rate.
Issue 2: Formation of Multiple Products or Aggregates

The presence of multiple products or aggregation can complicate purification and reduce the yield of the desired conjugate.

Possible Cause Recommended Solution
Reaction with Multiple Amine Sites Proteins often have multiple accessible amine groups (N-terminus and lysine residues), leading to a heterogeneous mixture of PEGylated species. To favor N-terminal modification, perform the reaction at a lower pH (5.0-6.0).
Intermolecular Cross-linking If the target molecule and the PEG reagent are multifunctional, intermolecular cross-linking can occur, leading to aggregation and precipitation. Optimize the molar ratio of the PEG reagent to the target molecule; a lower ratio can reduce cross-linking. Consider using a more dilute reaction mixture.
Instability of the Conjugate The newly formed PEGylated conjugate may have different solubility properties than the starting materials. Screen different buffer conditions (e.g., varying pH, ionic strength, or including solubility-enhancing additives like arginine) to improve conjugate solubility.
Issue 3: Unexpected Side Reactions

Several side reactions can occur under non-optimal conditions, leading to impurities and reduced yield.

Side Reaction Conditions & Avoidance
Oxidation of Aldehyde The aldehyde group can be oxidized to a carboxylic acid, which is unreactive towards amines. This is accelerated by exposure to atmospheric oxygen. Avoidance: Store the reagent under an inert atmosphere (argon or nitrogen) and prepare solutions fresh for each use.
Hydrolysis of Schiff Base The intermediate Schiff base is unstable and can hydrolyze back to the aldehyde and amine, especially if the reducing agent is not added promptly or is inactive. Avoidance: Ensure an active reducing agent like NaBH3CN is present to convert the imine to a stable secondary amine.
Cannizzaro Reaction At a pH above 7.5, aldehydes can undergo a disproportionation reaction (Cannizzaro reaction) where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. Avoidance: Maintain the reaction pH below 7.5. Use a buffer with sufficient capacity to prevent pH fluctuations.
Cyanide-Related Side Products Commercial sodium cyanoborohydride can contain free cyanide as an impurity, which can lead to unwanted side reactions. Avoidance: Use high-purity NaBH3CN. If side products are suspected, screen the reducing agent for cyanide content.

Experimental Protocols & Visualizations

General Protocol for Protein PEGylation with this compound

This protocol provides a general framework for the covalent attachment of this compound to a protein via reductive amination. Optimization for each specific protein is recommended.

  • Protein Preparation: Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM MES or phosphate (B84403) buffer) with a pH between 5.0 and 7.0.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in the reaction buffer to a known concentration.

  • Reducing Agent Preparation: Prepare a fresh stock solution of sodium cyanoborohydride (NaBH3CN) in the reaction buffer.

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the mixture at 4°C or room temperature with gentle stirring for 2-24 hours.

  • Reduction: Add the NaBH3CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Quenching (Optional): To consume any unreacted aldehyde, add a quenching reagent with a primary amine, such as Tris buffer or glycine, after the desired reaction time.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion (SEC) or ion-exchange chromatography (IEX), to remove excess PEG reagent and byproducts.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Final Product Protein_NH2 Protein-NH₂ Schiff_Base Schiff Base Formation (pH 5.0-7.0) Protein_NH2->Schiff_Base mPEG_CHO m-PEG₄-CH₂-CHO mPEG_CHO->Schiff_Base Reduction Reduction (+ NaBH₃CN) Schiff_Base->Reduction Unstable Intermediate PEG_Protein Stable PEG-Protein Conjugate Reduction->PEG_Protein

Caption: Experimental workflow for protein PEGylation via reductive amination.

Troubleshooting Logic for Low PEGylation Yield

Troubleshooting_Low_Yield Start Low PEGylation Yield Detected Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Analytics Confirm Analytical Method Start->Check_Analytics Reagent_PEG Is m-PEG-aldehyde fresh? Stored properly? Check_Reagents->Reagent_PEG Reagent_Reducer Is NaBH₃CN active? Check_Reagents->Reagent_Reducer Cond_pH Is pH optimal (5.0-7.0)? Amine-free buffer? Check_Conditions->Cond_pH Cond_Ratio Is PEG:Protein molar ratio sufficient? Check_Conditions->Cond_Ratio Cond_Time Is reaction time adequate? Check_Conditions->Cond_Time Sol_PEG Use fresh PEG reagent Reagent_PEG->Sol_PEG No Sol_Reducer Use fresh reducing agent Reagent_Reducer->Sol_Reducer No Sol_pH Adjust pH of buffer Cond_pH->Sol_pH No Sol_Ratio Increase molar ratio of PEG Cond_Ratio->Sol_Ratio No Sol_Time Increase reaction time Cond_Time->Sol_Time No

Caption: Troubleshooting flowchart for low PEGylation yield.

Potential Side Reaction Pathways

Side_Reactions mPEG_CHO m-PEG₄-CH₂-CHO Desired_Reaction Reductive Amination (with Protein-NH₂) mPEG_CHO->Desired_Reaction Oxidation Oxidation (O₂) mPEG_CHO->Oxidation Cannizzaro Cannizzaro Reaction (pH > 7.5) mPEG_CHO->Cannizzaro Desired_Product Desired PEG-Protein Conjugate Desired_Reaction->Desired_Product Hydrolysis Schiff Base Hydrolysis Desired_Reaction->Hydrolysis Reversible Oxidized_Product m-PEG₄-CH₂-COOH (Inactive) Oxidation->Oxidized_Product Cannizzaro_Products m-PEG₄-CH₂-COOH + m-PEG₄-CH₂-CH₂OH Cannizzaro->Cannizzaro_Products Reactants Reverts to Reactants Hydrolysis->Reactants

Caption: Common side reaction pathways for this compound.

References

Technical Support Center: Scaling Up m-PEG4-CH2-aldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-CH2-aldehyde reactions, with a focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound conjugation?

The conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide, proceeds via a two-step reductive amination process.[1] First, the aldehyde group of the this compound reacts with a primary amine on the target molecule to form a reversible imine intermediate, also known as a Schiff base.[1][2] This is followed by the reduction of the unstable Schiff base to a stable, covalent secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[1][2]

Q2: What are the critical process parameters to consider when scaling up this reaction?

When scaling up this compound reactions, several parameters are crucial for maintaining reaction efficiency, product quality, and reproducibility. These include:

  • pH: The pH of the reaction mixture influences the reactivity of both the aldehyde and the amine groups.

  • Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions.

  • Molar Ratio of Reactants: The ratio of this compound to the target molecule is a key factor in controlling the degree of PEGylation.

  • Mixing and Heat Transfer: Ensuring homogenous mixing and uniform temperature distribution is critical in large-scale reactors to avoid localized "hot spots" and inconsistent reaction progress.

  • Reaction Time: The duration of the reaction needs to be optimized to maximize the yield of the desired product while minimizing the formation of impurities.

Q3: What are the common side reactions, and how can they be minimized during scale-up?

Common side reactions in this compound conjugations include the formation of multi-PEGylated species and oxidation of the aldehyde group. To minimize these:

  • Multi-PEGylation: Can be controlled by optimizing the molar ratio of PEG to protein, reaction pH, and reaction time. Lowering the molar excess of PEG and performing the reaction at a slightly acidic pH can favor mono-PEGylation.

  • Aldehyde Oxidation: The aldehyde group on the PEG reagent can be oxidized to a carboxylic acid, rendering it inactive for conjugation. This can be minimized by using high-purity reagents, de-gassing buffers, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low PEGylation Efficiency at Large Scale

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Poor Mixing - Ensure the reactor is equipped with an appropriate impeller design for viscous solutions.- Optimize the agitation speed to ensure homogeneity without causing shear stress on the protein.
Inaccurate Temperature Control - Calibrate all temperature probes in the reactor.- Implement a robust temperature control system to maintain a uniform temperature throughout the reaction vessel.
Suboptimal pH - Monitor the pH of the reaction mixture in real-time.- Use a buffer system with sufficient capacity to maintain the target pH throughout the reaction.
Degraded this compound - Use fresh, high-purity this compound for each batch.- Store the reagent under the recommended conditions (e.g., at -20°C under an inert atmosphere).
Issue 2: High Levels of Multi-PEGylated Product

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
High Molar Ratio of PEG - Reduce the molar excess of this compound to the target molecule.
High Reaction pH - Lower the reaction pH to a range that favors reaction at the N-terminus over lysine (B10760008) residues (typically pH 5.5-7.0).
Prolonged Reaction Time - Optimize the reaction time by taking aliquots at various time points and analyzing the product distribution.
Issue 3: Inconsistent Product Quality Between Batches

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Variability in Raw Materials - Implement stringent quality control checks for all incoming raw materials, including the protein and this compound.
Process Drift - Establish and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process.- Implement in-process controls to monitor critical parameters throughout the reaction.
Inefficient Purification - Develop and validate a scalable purification method that can effectively separate the desired product from unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of this compound Conjugation

This protocol provides a general framework. Specific parameters should be optimized at a smaller scale before proceeding to large-scale production.

Materials:

  • Protein or peptide with primary amine(s)

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.5)

  • Reducing Agent (e.g., Sodium cyanoborohydride)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Preparation:

    • Dissolve the protein in the reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a fresh stock solution of the reducing agent.

  • Reaction:

    • In a temperature-controlled reactor with appropriate agitation, add the this compound solution to the protein solution to achieve the desired molar ratio.

    • Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes) to allow for Schiff base formation.

    • Add the reducing agent to the reaction mixture.

    • Continue the reaction for the optimized duration (e.g., 2-24 hours), maintaining constant temperature and agitation.

  • Quenching:

    • Add the quenching solution to the reaction mixture to consume any unreacted this compound.

  • Purification:

    • Purify the PEGylated product using a scalable method such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to remove unreacted PEG, protein, and byproducts.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Dissolve Protein in Buffer add_peg Add this compound to Protein prep_protein->add_peg prep_peg Prepare this compound Solution prep_peg->add_peg prep_reducer Prepare Reducing Agent add_reducer Add Reducing Agent prep_reducer->add_reducer schiff_base Schiff Base Formation add_peg->schiff_base schiff_base->add_reducer reduction Reduction to Stable Linkage add_reducer->reduction quench Quench Reaction reduction->quench purify Purification (e.g., IEX, SEC) quench->purify analyze Analysis (e.g., HPLC, MS) purify->analyze

Caption: A typical experimental workflow for protein modification with this compound.

troubleshooting_logic Troubleshooting Logic for Low PEGylation Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low PEGylation Efficiency mixing Poor Mixing start->mixing temp Inaccurate Temperature start->temp ph Suboptimal pH start->ph reagent Degraded Reagent start->reagent optimize_mixing Optimize Agitation mixing->optimize_mixing Check calibrate_temp Calibrate Probes temp->calibrate_temp Check buffer_check Verify Buffer Capacity ph->buffer_check Check fresh_reagent Use Fresh Reagent reagent->fresh_reagent Check

Caption: A logical diagram for troubleshooting low PEGylation efficiency during scale-up.

scale_up_factors Key Factors in Scaling Up this compound Reactions scale_up Successful Scale-Up mixing Homogeneous Mixing mixing->scale_up heat_transfer Uniform Heat Transfer heat_transfer->scale_up process_control Robust Process Control process_control->scale_up raw_materials Consistent Raw Materials raw_materials->scale_up purification Scalable Purification purification->scale_up

Caption: Interrelated factors critical for the successful scale-up of PEGylation reactions.

References

effect of pH on m-PEG4-CH2-aldehyde reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving m-PEG4-CH2-aldehyde.

Troubleshooting Guide

Low or no conjugation efficiency is a common issue. This guide will help you identify and resolve potential causes.

Problem Possible Cause Recommended Solution
Low or No Conjugation Suboptimal Reaction pH The pH of the reaction buffer is critical. If the pH is too low, the amine group on your molecule will be protonated and thus not nucleophilic. Conversely, if the pH is too high, the removal of the hydroxyl group during the intermediate imine formation is hindered.[1] Action: Verify the pH of your reaction buffer. The optimal range for reductive amination is typically between pH 6.5 and 8.0.[1] Consider performing small-scale optimization experiments across this pH range to find the ideal condition for your specific molecule.
Inactive this compound Reagent The aldehyde functional group is susceptible to oxidation, which leads to inactivation. Action: Use a fresh vial of this compound. Ensure that the reagent has been stored correctly, typically under an inert gas and at the recommended temperature, to prevent degradation.
Presence of Competing Amines Buffers or other components in your reaction mixture that contain primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the aldehyde, thereby reducing conjugation efficiency.[1] Action: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES.[1] If your protein or other molecule of interest is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column before initiating the conjugation reaction.
Insufficient Reducing Agent A reducing agent is necessary to convert the unstable imine (Schiff base) intermediate to a stable secondary amine bond.[1] Action: Ensure you are using a fresh and adequate amount of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used mild reducing agent for this purpose as it selectively reduces the imine in the presence of the aldehyde.
Poor Reproducibility Inconsistent Reaction Conditions Minor variations in pH, temperature, or reaction time can lead to significant differences in conjugation efficiency. Action: Maintain consistent reaction parameters between experiments. Use a calibrated pH meter and a temperature-controlled incubator or water bath.
Side Reactions or Product Aggregation Over-PEGylation or Cross-linking Using a large excess of the PEG-aldehyde or having multiple reactive amine groups on your molecule can lead to the attachment of multiple PEG chains or cross-linking between molecules. Action: Optimize the molar ratio of this compound to your target molecule. Start with a lower molar excess and incrementally increase it to achieve the desired level of modification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for reductive amination is a balance between two competing factors: the nucleophilicity of the amine and the acid catalysis of the imine formation. The initial formation of the Schiff base (imine) is most efficient at a slightly acidic pH (around 5). However, for the amine to be sufficiently nucleophilic, a pH range of 6.5 to 7.5 is often recommended for the overall reductive amination process. For specific applications like N-terminal labeling of a protein, a slightly acidic pH can be used to exploit the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine (B10760008) residues.

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is crucial to use amine-free buffers to avoid competition with your target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4, MES, and HEPES. Avoid buffers containing primary amines, such as Tris or glycine.

Q3: What is the role of the reducing agent, and which one should I choose?

A3: The reducing agent is essential for converting the initially formed, reversible imine (Schiff base) linkage into a stable, irreversible secondary amine bond. Sodium cyanoborohydride (NaBH₃CN) is a mild and commonly used reducing agent because it selectively reduces the imine bond in the presence of the aldehyde. Sodium borohydride (B1222165) (NaBH₄) is a stronger reducing agent and can also be used, but it may also reduce the starting aldehyde.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The progress of the reaction can be monitored by several analytical techniques. SDS-PAGE can be used to observe the increase in molecular weight of a protein as the PEG chain is attached. HPLC, particularly with a size-exclusion or ion-exchange column, can be used to separate the conjugated product from the unreacted starting materials. Mass spectrometry can be used to confirm the mass of the final conjugate.

Q5: How do I quench the reaction?

A5: The reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine. The excess aldehyde will react with the amine in the quenching buffer, preventing further reaction with your target molecule.

Quantitative Data Summary

The optimal pH for the reaction of this compound with amines is a compromise between the rate of Schiff base formation and the availability of the unprotonated amine. The following table summarizes the general effect of pH on the two key steps of reductive amination.

pH RangeEffect on Amine Group (-NH₂)Effect on Schiff Base FormationOverall Reductive Amination Efficiency
< 6.0 Amine is mostly protonated (-NH₃⁺), making it a poor nucleophile.Rate of formation is generally faster due to acid catalysis.Low, limited by the low concentration of nucleophilic amine.
6.5 - 8.0 A good balance between the unprotonated, nucleophilic amine and the protonated form.The reaction proceeds efficiently.Generally optimal for the overall reaction.
> 8.0 Amine is mostly in its unprotonated, nucleophilic form.Dehydration step of imine formation can be slower without sufficient acid catalysis.May be less efficient due to slower imine formation.

Experimental Protocols

Protocol: General Procedure for Conjugation of this compound to a Protein

  • Buffer Preparation: Prepare a 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.4. Ensure the buffer is free of any primary amines.

  • Protein Preparation: Dissolve the protein in the prepared reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Subsequently, add a 20- to 100-fold molar excess of the NaBH₃CN stock solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching: Quench the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the final conjugate using SDS-PAGE, HPLC, and/or mass spectrometry to determine the degree of PEGylation.

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein Protein in Amine-Free Buffer Mix Mix Protein and PEG-Aldehyde Protein->Mix PEG_Aldehyde This compound Solution PEG_Aldehyde->Mix Reducing_Agent Reducing Agent (e.g., NaBH3CN) Add_Reducer Add Reducing Agent Mix->Add_Reducer Incubate Incubate (2-4h RT or O/N 4°C) Add_Reducer->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, HPLC) Purify->Analyze

Caption: Experimental workflow for the reductive amination of a protein with this compound.

pH_Effect_Logic cluster_pH pH Condition cluster_factors Controlling Factors cluster_outcome Reaction Outcome Low_pH Low pH (<6.0) Amine Amine Nucleophilicity (-NH2 available) Low_pH->Amine - (protonated) Schiff_Base Schiff Base Formation (Acid Catalyzed) Low_pH->Schiff_Base + (catalyzed) Optimal_pH Optimal pH (6.5-8.0) Optimal_pH->Amine Good Balance Optimal_pH->Schiff_Base Sufficiently Fast High_pH High pH (>8.0) High_pH->Amine + (deprotonated) High_pH->Schiff_Base - (no catalysis) Outcome Overall Reaction Rate Amine->Outcome Schiff_Base->Outcome

Caption: Logical relationship between pH and the key factors influencing reductive amination efficiency.

References

Technical Support Center: Monitoring PEGylation Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical techniques used to monitor the progress of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring PEGylation reactions?

A1: The most common methods for monitoring the progress of a PEGylation reaction include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[1][2][3] Each technique offers unique advantages for assessing the extent of PEGylation and the distribution of resulting species.

Q2: How does SDS-PAGE help in monitoring PEGylation?

A2: SDS-PAGE separates molecules based on their molecular weight. Since PEGylation increases the hydrodynamic size of the protein, the PEGylated protein will migrate slower on the gel than the unmodified protein, resulting in a band shift to a higher apparent molecular weight.[4] This allows for a qualitative assessment of the reaction's progress by observing the appearance of higher molecular weight bands and the disappearance of the native protein band over time.[5]

Q3: What is the role of SEC-HPLC in analyzing PEGylated proteins?

A3: SEC-HPLC separates molecules based on their hydrodynamic volume. PEGylation increases the size of the protein, leading to an earlier elution time from the SEC column compared to the un-PEGylated protein. This technique can be used to quantify the remaining unreacted protein, the desired PEGylated product, and any aggregates that may have formed.

Q4: How can MALDI-TOF MS be used to characterize PEGylated products?

A4: MALDI-TOF MS is a powerful technique for determining the precise molecular weight of the PEGylated protein. By comparing the mass of the PEGylated protein to the native protein, one can determine the number of PEG chains attached to each protein molecule (the degree of PEGylation). It can also identify the presence of different PEGylated species (e.g., mono-, di-, tri-PEGylated) and unreacted protein.

Troubleshooting Guides

SDS-PAGE Analysis

Issue 1: Smeared or broadened bands of PEGylated proteins on the gel.

  • Possible Cause: The interaction between the polyethylene (B3416737) glycol (PEG) chains and the sodium dodecyl sulfate (B86663) (SDS) in the loading and running buffers can cause the bands to appear smeared or broadened.

  • Troubleshooting Steps:

    • Use Native PAGE: Consider running native PAGE, which avoids the use of SDS and can provide better resolution for PEGylated proteins.

    • Optimize Gel Percentage: Experiment with different acrylamide (B121943) gel percentages to improve band resolution.

    • Specialized Staining: Use a dual-staining method with Coomassie Blue for protein and a barium-iodide solution to specifically stain the PEG chains, which can help in visualizing the PEGylated species more clearly.

Issue 2: Inaccurate molecular weight estimation of PEGylated proteins.

  • Possible Cause: The large hydrodynamic size of the PEG chain can cause the PEGylated protein to migrate anomalously on SDS-PAGE, leading to an overestimation of its molecular weight.

  • Troubleshooting Steps:

    • Use Appropriate Molecular Weight Markers: Utilize pre-stained or broad-range molecular weight markers that cover the expected size of the PEGylated conjugate.

    • Confirmation with Other Techniques: Do not rely solely on SDS-PAGE for molecular weight determination. Confirm the results using more accurate methods like MALDI-TOF MS.

SEC-HPLC Analysis

Issue 1: Poor resolution between PEGylated and non-PEGylated protein peaks.

  • Possible Cause: The size difference between the species may not be sufficient for complete separation on the selected column. This can be particularly challenging with smaller PEG chains.

  • Troubleshooting Steps:

    • Optimize Column Selection: Use a column with a pore size appropriate for the molecular weight range of your analytes. Columns with smaller particle sizes can also improve resolution.

    • Adjust Mobile Phase: Modify the mobile phase composition, such as ionic strength or pH, to potentially improve the separation. Some methods suggest using aqueous mobile phases with additives like NaCl or ethanol (B145695) to prevent nonspecific interactions.

    • Optimize Flow Rate: A lower flow rate can sometimes enhance resolution.

Issue 2: Peak tailing or poor peak shape.

  • Possible Cause: Non-specific interactions between the PEGylated protein and the stationary phase of the column can lead to peak tailing.

  • Troubleshooting Steps:

    • Modify Mobile Phase: As mentioned above, adding salts (e.g., 100 mM NaCl) or a small percentage of an organic modifier (e.g., ethanol) to the mobile phase can help minimize these interactions.

    • Column Choice: Consider using a column specifically designed for the analysis of biomolecules to reduce non-specific binding.

MALDI-TOF MS Analysis

Issue 1: Low signal intensity or no signal for the PEGylated protein.

  • Possible Cause: Improper sample preparation, choice of matrix, or instrument settings can lead to poor ionization of the PEGylated protein.

  • Troubleshooting Steps:

    • Matrix Selection: The choice of matrix is critical. Sinapinic acid is a common matrix for proteins, while α-cyano-4-hydroxycinnamic acid (CHCA) may be suitable for smaller PEGylated peptides.

    • Sample-Matrix Co-crystallization: Ensure proper mixing of the sample and matrix solutions and allow them to co-crystallize completely on the target plate.

    • Optimize Laser Power: Adjust the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation of the analyte.

    • Use of Cationizing Agents: For PEG analysis, adding a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can improve signal intensity.

Issue 2: Broad peaks, making it difficult to determine the degree of PEGylation.

  • Possible Cause: The inherent polydispersity of the PEG reagent can result in a distribution of molecular weights for the PEGylated protein, leading to broader peaks.

  • Troubleshooting Steps:

    • High-Resolution Mode: If available on your instrument, use the reflector mode for better resolution of different PEGylated species.

    • Data Analysis Software: Utilize software that can deconvolute the broad peaks to identify the individual PEGylated species and their relative abundances.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring PEGylation

Analytical TechniquePrincipleInformation ObtainedAdvantagesCommon Issues
SDS-PAGE Separation by molecular weightQualitative assessment of reaction progress, apparent molecular weightSimple, rapid, multiple samplesSmeared bands, inaccurate MW estimation
SEC-HPLC Separation by hydrodynamic volumeQuantification of product, starting material, and aggregatesQuantitative, high throughputPoor resolution, peak tailing
MALDI-TOF MS Mass-to-charge ratio measurementPrecise molecular weight, degree of PEGylation, heterogeneityHigh accuracy and sensitivityLow signal, broad peaks

Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEGylation Reaction
  • Sample Preparation: At various time points during the PEGylation reaction, take aliquots of the reaction mixture. Quench the reaction by adding a suitable quenching agent or by dilution in SDS-PAGE sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Gel Electrophoresis: Load the quenched samples, along with a non-PEGylated protein control and a molecular weight marker, onto a polyacrylamide gel (e.g., 4-20% gradient gel).

  • Running Conditions: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands. A shift to a higher apparent molecular weight for the reaction samples compared to the control indicates successful PEGylation.

  • (Optional) PEG Staining: To specifically visualize PEG, after Coomassie staining, the gel can be stained with a barium-iodide solution.

Protocol 2: SEC-HPLC Monitoring of PEGylation
  • System Preparation: Equilibrate the SEC-HPLC system, including the column (e.g., a TSKgel G3000SWXL), with the mobile phase (e.g., 0.1 M phosphate (B84403) buffer with 0.1 M Na2SO4, pH 6.7) at a constant flow rate (e.g., 1 mL/min).

  • Sample Injection: Inject a filtered aliquot of the quenched PEGylation reaction mixture onto the column.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the PEGylated protein, unreacted protein, and any aggregates. The retention time of the PEGylated protein will be shorter than that of the native protein.

Protocol 3: MALDI-TOF MS Characterization of PEGylated Protein
  • Sample Preparation: Purify the PEGylated protein from the reaction mixture using a method like SEC to remove unreacted PEG and protein.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

  • Spotting: Mix the purified PEGylated protein sample with the matrix solution. Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis: Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer. Linear mode is often used for large molecules.

  • Data Analysis: Determine the molecular weight of the PEGylated species. The degree of PEGylation can be calculated by subtracting the molecular weight of the native protein and dividing by the molecular weight of the PEG chain.

Visualizations

PEGylation_Monitoring_Workflow cluster_reaction PEGylation Reaction cluster_monitoring Reaction Monitoring cluster_outputs Analysis Outputs Protein Protein Reaction Reaction Mixture Protein->Reaction PEG Activated PEG PEG->Reaction SDS_PAGE SDS-PAGE Reaction->SDS_PAGE Qualitative Progress SEC_HPLC SEC-HPLC Reaction->SEC_HPLC Quantitative Analysis MALDI_TOF MALDI-TOF MS Reaction->MALDI_TOF Structural Characterization Output_SDS Band Shift (Higher MW) SDS_PAGE->Output_SDS Output_SEC Peak Shift (Earlier Elution) SEC_HPLC->Output_SEC Output_MALDI Mass Increase (Degree of PEGylation) MALDI_TOF->Output_MALDI Troubleshooting_Logic cluster_sds SDS-PAGE Issues cluster_sec SEC-HPLC Issues cluster_maldi MALDI-TOF MS Issues Start Problem Encountered Smeared_Bands Smeared Bands Start->Smeared_Bands Inaccurate_MW Inaccurate MW Start->Inaccurate_MW Poor_Resolution Poor Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing No_Signal No/Low Signal Start->No_Signal Broad_Peaks Broad Peaks Start->Broad_Peaks Sol_Native_PAGE Use Native PAGE Smeared_Bands->Sol_Native_PAGE Solution Sol_Confirm_MS Confirm with Mass Spec Inaccurate_MW->Sol_Confirm_MS Solution Sol_Optimize_Column Optimize Column/Mobile Phase Poor_Resolution->Sol_Optimize_Column Solution Sol_Modify_Mobile_Phase Modify Mobile Phase Peak_Tailing->Sol_Modify_Mobile_Phase Solution Sol_Optimize_Matrix Optimize Matrix/Laser Power No_Signal->Sol_Optimize_Matrix Solution Sol_Reflector_Mode Use High-Resolution Mode Broad_Peaks->Sol_Reflector_Mode Solution

References

Technical Support Center: Troubleshooting Low Yield in Bioconjugation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing direct solutions to specific issues.

Question 1: My bioconjugation yield is significantly lower than expected. What are the most common causes?

Low bioconjugation yield can stem from several factors, broadly categorized into issues with your biomolecule, the labeling reagent, the reaction conditions, and the purification process.[1][] Key areas to investigate include:

  • Biomolecule Inactivity: The functional groups on your protein or other biomolecule (e.g., amines, thiols) may be unavailable or unreactive.[1][3]

  • Reagent Degradation: The crosslinker or labeling reagent may have lost activity due to improper storage or handling.[1]

  • Suboptimal Reaction Conditions: The pH, temperature, or molar ratio of reactants may not be optimal for the specific chemistry being used.

  • Presence of Interfering Substances: Components in your antibody buffer, such as primary amines (e.g., Tris) or other additives, can compete with the intended reaction.

  • Protein Aggregation: The conjugation process itself can sometimes induce protein aggregation, leading to product loss during purification.

  • Inefficient Purification: The chosen purification method may not be effectively separating the conjugate from unreacted starting materials, leading to apparent low yield.

Question 2: How can I determine if the functional groups on my protein are accessible and reactive?

The accessibility of reactive groups on a protein is crucial for successful conjugation. Here’s how to troubleshoot this:

  • For Amine-Reactive Chemistries (e.g., NHS esters): Not all lysine (B10760008) residues are equally accessible. The three-dimensional structure of the protein can shield many potential reaction sites. While it's difficult to alter protein folding without denaturation, ensuring your protein is properly folded and soluble is a key first step.

  • For Thiol-Reactive Chemistries (e.g., Maleimides): Cysteine residues can form disulfide bonds, rendering them unavailable for conjugation.

    • Solution: Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to break existing disulfide bonds. It is critical to then remove the reducing agent, often using a desalting column, before adding the maleimide (B117702) reagent, as it will compete for the linker.

Question 3: My labeling reagent is sensitive to hydrolysis. How can I minimize its degradation?

Reagents like N-hydroxysuccinimide (NHS) esters and maleimides are susceptible to hydrolysis, which can significantly reduce conjugation efficiency.

  • Proper Storage and Handling: Store reagents according to the manufacturer's instructions, typically at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation, as moisture can degrade the reagent.

  • Use Fresh Solutions: Prepare stock solutions of the labeling reagent immediately before use.

  • Optimize pH: The rate of hydrolysis is often pH-dependent.

    • For NHS esters , a pH range of 7-9 is common, but hydrolysis increases at higher pH. Performing the reaction at the lower end of this range (e.g., pH 7.5) can sometimes improve results.

    • For maleimides , a pH of 6.5-7.5 is recommended to favor the reaction with thiols over hydrolysis or reaction with amines (which can occur at pH > 7.5).

Question 4: What are the optimal reaction conditions to improve my conjugation yield?

Optimizing reaction parameters is a critical step in troubleshooting low yield.

  • Molar Ratio: A molar excess of the labeling reagent over the biomolecule is often used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the linker. However, excessive amounts can lead to over-labeling and protein modification that may affect its function.

  • Temperature: Most conjugations are carried out at room temperature (20-25°C) or 4°C. While higher temperatures can increase the reaction rate, they can also lead to protein degradation and increased side reactions.

  • Reaction Time: The optimal reaction time depends on the specific chemistry and reactants. Typical incubation times range from 30 minutes to a few hours. Monitoring the reaction progress can help determine the ideal duration. For some chemistries, like the reaction of SSPy linkers with thiols, the release of a byproduct (pyridine-2-thione) can be monitored spectrophotometrically at 343 nm.

Question 5: I suspect my antibody buffer is interfering with the conjugation. What should I do?

Buffer components can significantly impact conjugation efficiency.

  • Identify and Remove Interfering Substances: Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts are incompatible with amine-reactive chemistries (e.g., NHS esters). Other additives like sodium azide (B81097) can inhibit HRP conjugates.

  • Buffer Exchange: Before conjugation, exchange the biomolecule into a suitable, non-reactive buffer (e.g., PBS, MES, HEPES). This can be done using techniques like dialysis or desalting columns.

Question 6: How can I prevent protein aggregation during and after conjugation?

Aggregation can be a significant cause of yield loss.

  • Optimize Protein Concentration: High protein concentrations can promote aggregation. If you are concentrating your antibody, be aware that this may also concentrate other proteins like BSA if they are present, which can decrease conjugation efficiency.

  • Buffer Conditions: Screen different buffer conditions, including pH and ionic strength.

  • Include Excipients: Additives like arginine or polysorbates can sometimes help prevent aggregation.

  • Use Hydrophilic Linkers: Linkers containing polyethylene (B3416737) glycol (PEG) can increase the solubility and stability of the resulting conjugate.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize recommended starting conditions for common bioconjugation chemistries. These should be optimized for each specific application.

Table 1: Recommended Reaction Conditions for Common Bioconjugation Chemistries

Chemistry TypeTarget Functional GroupReagent ExampleOptimal pH RangePotential Issues & Mitigation
Amine-reactive Primary amines (-NH₂)NHS ester7.0 - 9.0Hydrolysis of NHS ester: Work at the lower end of the pH range and use fresh reagents.
Thiol-reactive Sulfhydryls (-SH)Maleimide6.5 - 7.5Hydrolysis of maleimide, reaction with amines at high pH: Maintain pH below 7.5.
Carbonyl-reactive Aldehydes, KetonesHydrazide4.5 - 5.5Slow reaction rate: A catalyst like aniline (B41778) can be used.

Table 2: Troubleshooting Low Molar Ratio of Labeling Reagent

Molar Ratio (Linker:Biomolecule)ObservationRecommended Action
1:1 to 5:1Low to no conjugation.Increase the molar excess of the linker to drive the reaction forward.
10:1 to 20:1Recommended Starting Range. This range is often a good starting point for optimization.
>20:1Potential for over-labeling, protein aggregation, or precipitation.Decrease the molar ratio. Use with caution as it may impact protein function.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to troubleshooting bioconjugation.

Protocol 1: Reduction of Protein Disulfide Bonds for Thiol-Reactive Conjugation

Objective: To reduce disulfide bonds in a protein to make cysteine residues available for conjugation.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)

  • TCEP (Tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM)

  • Desalting column

Procedure:

  • Dissolve the protein in the buffer to a concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.

  • Incubate the mixture at room temperature for 30-60 minutes.

  • Remove the excess TCEP using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

Protocol 2: General Protocol for Amine-Reactive Conjugation using an NHS Ester

Objective: To conjugate an NHS ester-functionalized molecule to primary amines on a protein.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS ester-functionalized molecule (prepare a 10 mM stock solution in an anhydrous solvent like DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Add the desired molar excess (e.g., 10- to 20-fold) of the NHS ester stock solution to the protein solution. Add the NHS ester dropwise while gently stirring to prevent precipitation.

  • Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column equilibrated with the desired storage buffer.

  • Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in troubleshooting bioconjugation experiments.

general_bioconjugation_workflow cluster_steps prep 1. Biomolecule Preparation (e.g., Buffer Exchange, Reduction) reagent_prep 2. Reagent Preparation (e.g., Dissolve Linker) reaction 3. Conjugation Reaction (Incubate at optimal temp, time, pH) prep->reaction Add Reagent to Biomolecule quench 4. Quench Reaction (Stop unreacted linker) reaction->quench purify 5. Purification (e.g., SEC, IEX) quench->purify char 6. Characterization (e.g., UV-Vis, SDS-PAGE, MS) purify->char

A simplified workflow for a typical bioconjugation experiment.

troubleshooting_low_yield cluster_solutions1 Reagent Issues cluster_solutions2 Biomolecule Issues cluster_solutions3 Condition Issues start Low Conjugation Yield check_reagents Check Reagents - Freshly prepared? - Stored correctly? start->check_reagents check_biomolecule Check Biomolecule - Purity >95%? - Correct buffer? - Reactive groups available? start->check_biomolecule check_conditions Check Reaction Conditions - Optimal pH? - Correct molar ratio? - Optimal temperature & time? start->check_conditions sol_reagent Use fresh, high-quality reagents. Equilibrate to RT before opening. check_reagents->sol_reagent sol_biomolecule Purify biomolecule. Perform buffer exchange. For thiols, reduce disulfides. check_biomolecule->sol_biomolecule sol_conditions Optimize pH for specific chemistry. Titrate molar ratio (e.g., 5:1 to 20:1). Test different incubation times/temps. check_conditions->sol_conditions

A decision tree for troubleshooting low bioconjugation yield.

References

Validation & Comparative

Characterization of m-PEG4-CH2-aldehyde Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker for bioconjugation is a critical step in the development of therapeutics, diagnostics, and research tools. Methoxy-poly(ethylene glycol)-aldehyde linkers are a class of reagents widely used for the modification of proteins, peptides, and other biomolecules through the process of PEGylation. This guide provides a comparative characterization of m-PEG4-CH2-aldehyde conjugates, offering insights into their performance relative to other common PEG aldehyde alternatives.

Introduction to this compound

This compound is a hydrophilic linker containing a terminal aldehyde group reactive towards primary amines, hydrazides, and aminooxy groups.[1][2] The methoxy-capped polyethylene (B3416737) glycol (PEG) chain, with four ethylene (B1197577) glycol units, imparts increased water solubility to the conjugate.[2] The aldehyde functional group allows for the formation of a stable secondary amine bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, through reductive amination.[3][4] This stable linkage is crucial for in vivo applications where conjugate stability is paramount.

Comparison with Alternative PEG Aldehyde Linkers

The choice of a PEG aldehyde linker can influence the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the overall physicochemical properties of the biomolecule. Here, we compare this compound with two other commercially available alternatives: m-PEG4-propionaldehyde and m-PEG4-benzaldehyde.

FeatureThis compoundm-PEG4-propionaldehydem-PEG4-benzaldehyde
Structure Methoxy-(CH2CH2O)4-CH2-CHOMethoxy-(CH2CH2O)4-CH2CH2-CHOMethoxy-(CH2CH2O)4-C6H4-CHO
Molecular Weight ~250.29 g/mol ~220.27 g/mol ~268.3 g/mol
Reactivity HighModerateLower
Stability of Linkage High (Secondary Amine)High (Secondary Amine)High (Secondary Amine)
Reaction pH 5.0 - 9.55.0 - 9.55.0 - 6.5
Reducing Agent NaCNBH3, NaBH(OAc)3NaCNBH3, NaBH(OAc)3NaCNBH3, NaBH(OAc)3
Steric Hindrance LowLow to ModerateHigh
Aqueous Stability of Reagent ModerateHighHigh

Experimental Protocols

Detailed methodologies for the conjugation and characterization of this compound conjugates are provided below.

Protocol 1: Conjugation of a Model Protein with this compound via Reductive Amination

This protocol describes the covalent attachment of this compound to a model protein containing accessible primary amine groups.

Materials:

  • Model Protein (e.g., Lysozyme)

  • This compound

  • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH3)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification Column: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) column

Procedure:

  • Protein Preparation: Dissolve the model protein in the Reaction Buffer to a final concentration of 5 mg/mL.

  • PEGylation Reaction: Add this compound to the protein solution at a 10-fold molar excess.

  • Reduction: Immediately add NaCNBH3 to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and reducing agent using either SEC or IEX. The choice of method will depend on the size and charge of the protein.

  • Characterization: Analyze the purified conjugate using SDS-PAGE, HPLC, and LC-MS to confirm conjugation and assess purity.

Protocol 2: Characterization by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the increase in molecular weight of the protein after PEGylation.

Procedure:

  • Prepare a 12% polyacrylamide gel.

  • Mix a small aliquot of the purified conjugate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the sample, along with an unmodified protein control and a molecular weight marker, onto the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. An increase in the molecular weight of the PEGylated protein will be observed as a shift in the band position compared to the unmodified control.

Protocol 3: Characterization by HPLC

High-performance liquid chromatography (HPLC) is used to assess the purity of the conjugate and quantify the degree of PEGylation.

Procedure:

  • Method: Reversed-phase (RP) or Size-Exclusion (SEC) HPLC can be used.

  • RP-HPLC:

    • Column: C4 or C8 column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 280 nm.

  • SEC-HPLC:

    • Column: Appropriate for the molecular weight range of the protein and conjugate.

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Detection: UV absorbance at 280 nm.

  • Analysis: The PEGylated protein will typically elute earlier than the unmodified protein in SEC-HPLC due to its larger hydrodynamic radius. In RP-HPLC, the retention time may vary depending on the overall change in hydrophobicity. The degree of PEGylation can be estimated from the relative peak areas.

Protocol 4: Characterization by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) provides an accurate determination of the molecular weight of the conjugate, confirming the number of PEG units attached to the protein.

Procedure:

  • Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF).

  • Perform the HPLC separation as described in Protocol 3.

  • Acquire mass spectra across the elution profile of the conjugate peak.

  • Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugate. The mass increase will correspond to the mass of the attached this compound moieties.

Visualizations

Experimental Workflow for this compound Conjugation and Characterization

G cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization protein Protein Solution reaction Reductive Amination protein->reaction peg This compound peg->reaction reductant NaCNBH3 reductant->reaction quench Quenching reaction->quench purify SEC or IEX quench->purify sds_page SDS-PAGE purify->sds_page hplc HPLC purify->hplc lc_ms LC-MS purify->lc_ms

Caption: Workflow for protein conjugation with this compound.

Reductive Amination Signaling Pathway

G Aldehyde This compound (R'-CHO) SchiffBase Schiff Base (R-N=CHR') Aldehyde->SchiffBase + R-NH2 - H2O Amine Protein-NH2 (R-NH2) Amine->SchiffBase SecondaryAmine Stable Conjugate (R-NH-CH2R') SchiffBase->SecondaryAmine ReducingAgent NaCNBH3 ReducingAgent->SecondaryAmine Reduction

Caption: Reductive amination of an amine with this compound.

References

A Head-to-Head Comparison of m-PEG4-CH2-aldehyde and NHS Ester for Precision PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modification, the choice of PEGylation chemistry is a critical decision that profoundly impacts the efficacy, homogeneity, and stability of the final bioconjugate. This guide provides an in-depth, objective comparison of two widely used amine-reactive PEGylation reagents: m-PEG4-CH2-aldehyde and NHS esters. By examining their reaction mechanisms, specificity, stability, and performance based on experimental data, this document aims to equip you with the knowledge to select the optimal reagent for your specific application.

The strategic attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins—a process known as PEGylation—is a cornerstone of modern drug development. It offers a multitude of benefits, including enhanced solubility, extended circulatory half-life, and reduced immunogenicity.[1] Both this compound and NHS esters target primary amines on proteins, specifically the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[1] However, their distinct reaction pathways lead to significant differences in the final product's characteristics and performance.

At a Glance: Key Differences Between this compound and NHS Ester

FeatureThis compoundNHS Ester
Primary Target N-terminal α-amine (at acidic to neutral pH)[2], Lysine ε-aminesLysine ε-amines, N-terminal α-amine (less selective)[3]
Reaction Type Reductive AminationAcylation
Resulting Linkage Stable Secondary AmineStable Amide Bond
Reaction pH Acidic to Neutral (pH 5.0 - 8.0)[3]Neutral to Slightly Basic (pH 7.2 - 9.0)
Specificity High potential for N-terminal selectivityGenerally non-selective, targets all accessible primary amines
Key Advantage Greater control over site-specificity, leading to a more homogeneous product.High reactivity and a straightforward, one-step protocol.
Key Disadvantage Requires a reducing agent (e.g., sodium cyanoborohydride).Prone to hydrolysis, which can lead to heterogeneous products and reduced efficiency.
Linkage Stability Highly stable secondary amine bond.Very stable amide bond, though potentially less stable than a secondary amine under harsh conditions.

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between these two PEGylation reagents lies in their reaction chemistry.

This compound: Controlled Reductive Amination

PEGylation with this compound proceeds via a two-step reductive amination process. First, the aldehyde group on the PEG reagent reacts with a primary amine on the protein to form an unstable Schiff base (an imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable, covalent secondary amine linkage.

By carefully controlling the reaction pH, this method can be highly selective for the N-terminal α-amine over the ε-amines of lysine residues. This is due to the difference in their pKa values; the N-terminal amine is more reactive at a lower pH.

G mPEG This compound Schiff_Base Schiff Base Intermediate (Unstable) mPEG->Schiff_Base + Protein-NH2 Protein_NH2 Protein-NH2 (N-terminus or Lysine) Protein_NH2->Schiff_Base PEG_Protein PEGylated Protein (Stable Secondary Amine Linkage) Schiff_Base->PEG_Protein Reduction Reducing_Agent + NaBH3CN

Reductive amination of a protein with this compound.
NHS Ester: Rapid and Efficient Acylation

NHS ester-activated PEGs react with primary amines through nucleophilic acyl substitution. The reaction is typically carried out in a single step at a neutral to slightly basic pH. The primary amine on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

While highly efficient, this method is generally non-selective and will modify all accessible primary amines, which can result in a heterogeneous mixture of PEGylated products with varying numbers of PEG chains attached at different locations. Furthermore, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce the overall yield of the desired conjugate.

G PEG_NHS PEG-NHS Ester Tetrahedral_Intermediate Tetrahedral Intermediate PEG_NHS->Tetrahedral_Intermediate + Protein-NH2 Protein_NH2 Protein-NH2 (N-terminus or Lysine) Protein_NH2->Tetrahedral_Intermediate PEG_Protein PEGylated Protein (Stable Amide Linkage) Tetrahedral_Intermediate->PEG_Protein Release of NHS NHS + NHS

Acylation of a protein with a PEG-NHS ester.

Performance Comparison: Quantitative Insights

While direct head-to-head quantitative data is often dependent on the specific protein and reaction conditions, the following table summarizes expected performance metrics based on the known chemistry of each reagent.

Performance MetricThis compoundNHS Ester
Yield of Mono-PEGylated Product (N-terminal specific) High (with optimized pH)Low to Moderate (due to non-specific lysine modification)
Overall Reaction Efficiency Can be very high, but dependent on the reduction step.High, but can be compromised by hydrolysis of the NHS ester.
Reaction Kinetics The initial Schiff base formation can be rapid, but the overall reaction time is longer due to the reduction step. Reductive amination can exhibit a Vmax 3-4 times greater than NHS ester chemistry.Very rapid reaction, often complete within 30-60 minutes at room temperature.
Product Homogeneity High, especially when targeting the N-terminus.Low, resulting in a heterogeneous mixture of positional isomers and varying degrees of PEGylation.
Linkage Stability (Hydrolytic) Excellent. The secondary amine bond is highly resistant to hydrolysis.Very Good. The amide bond is generally stable, but can be more susceptible to hydrolysis under extreme pH conditions compared to a secondary amine.

Experimental Protocols

Protocol 1: Site-Specific N-terminal PEGylation with this compound

This protocol is designed to favor the modification of the N-terminal α-amine.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM MES or sodium phosphate (B84403), pH 5.0-6.0

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of the Reaction Buffer.

  • Initiation of Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Schiff Base Formation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring.

  • Reduction: Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Continue the incubation at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method.

Protocol 2: Random Amine PEGylation with NHS Ester

This protocol will modify accessible primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest

  • PEG-NHS Ester

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Equilibrate the PEG-NHS ester to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).

  • Initiation of Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.

Making the Right Choice: A Decision Workflow

The selection between this compound and an NHS ester should be guided by the specific goals of your research and the desired attributes of the final PEGylated product.

G Start Start: Need to PEGylate a protein Question1 Is site-specific modification critical? Start->Question1 Question2 Is a homogeneous product required? Question1->Question2 Yes Question3 Is high reactivity and a simple protocol the priority? Question1->Question3 No Question2->Question3 No Aldehyde Use this compound Question2->Aldehyde Yes Question3->Question1 No, specificity is important NHS_Ester Use NHS Ester Question3->NHS_Ester Yes Consider_Heterogeneity Consider potential for product heterogeneity NHS_Ester->Consider_Heterogeneity

Decision workflow for selecting a PEGylation reagent.

Conclusion

In the landscape of protein PEGylation, both this compound and NHS esters offer viable, yet distinct, strategies for conjugating PEG to primary amines. For applications demanding a high degree of site-specificity, particularly at the N-terminus, to preserve protein function and ensure product homogeneity, this compound emerges as the superior choice. The reductive amination chemistry, although requiring an additional reduction step, provides greater control over the modification process.

Conversely, when the primary objective is rapid and efficient protein labeling, and a degree of product heterogeneity is acceptable, the high reactivity and straightforward protocol of NHS esters make them a workhorse for general PEGylation applications. Ultimately, a comprehensive understanding of the underlying chemistry and a careful consideration of the desired characteristics of the final bioconjugate will empower researchers to select the most appropriate PEGylation strategy for their therapeutic and research endeavors.

References

A Comparative Guide to Bioconjugation: Evaluating Alternatives to m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product. While m-PEG4-CH2-aldehyde offers a reliable method for targeting primary amines through reductive amination, a comprehensive understanding of alternative chemistries is paramount for optimizing bioconjugation outcomes. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your research and development endeavors.

This guide will delve into the performance of three primary alternatives to aldehyde-based bioconjugation: N-Hydroxysuccinimide (NHS) esters, maleimides, and "click chemistry," specifically focusing on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). We will explore their reaction mechanisms, target specificities, efficiencies, and the stability of the resulting linkages.

Quantitative Comparison of Bioconjugation Chemistries

The efficiency and stability of a bioconjugation reaction are critical parameters that dictate the yield, purity, and in-vivo performance of the resulting conjugate. The following table summarizes key quantitative data for this compound and its principal alternatives. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this data is a synthesis from multiple studies and should be considered in the context of the specific experimental setups.

FeatureThis compoundNHS EstersMaleimidesClick Chemistry (CuAAC/SPAAC)
Target Group Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Thiols (Cysteine)Azides, Alkynes (introduced)
Reaction pH 6.5 - 7.5 (reductive amination)7.2 - 8.5[]6.5 - 7.54.0 - 9.0
Reaction Time 2 - 12 hours30 minutes - 2 hours[]1 - 4 hours1 - 18 hours[2]
Typical Efficiency Moderate to HighHigh (often >90%)Very High (>95%)Very High (>95%)[2]
Linkage Formed Secondary amineAmideThioetherTriazole
Linkage Stability Very StableVery Stable[3]Variable (prone to retro-Michael addition and thiol exchange)Very Stable

Reaction Mechanisms and Workflows

Understanding the underlying chemical principles of each conjugation method is crucial for troubleshooting and optimization. The following diagrams illustrate the reaction mechanisms and a general experimental workflow for bioconjugation.

Reaction Chemistries

cluster_aldehyde This compound + Amine cluster_nhs NHS Ester + Amine cluster_maleimide Maleimide (B117702) + Thiol cluster_click Click Chemistry (SPAAC) Aldehyde R-CHO Schiff R-CH=N-Protein Aldehyde->Schiff pH 6.5-7.5 Amine Protein-NH2 Reduced R-CH2-NH-Protein Schiff->Reduced NaCNBH3 NHS R-CO-NHS Amide R-CO-NH-Protein NHS->Amide pH 7.2-8.5 Amine2 Protein-NH2 Maleimide R-Maleimide Thioether R-S-Protein Maleimide->Thioether pH 6.5-7.5 Thiol Protein-SH Azide (B81097) R-N3 Triazole R-Triazole-Protein Azide->Triazole Strain-promoted Alkyne Protein-DBCO Alkyne->Triazole

Caption: Reaction mechanisms of common bioconjugation chemistries.

General Experimental Workflow

A Prepare Biomolecule (e.g., Protein in Buffer) C React Biomolecule and Reagent (Control pH, Temp, Time) A->C B Prepare Conjugation Reagent (e.g., Dissolve in DMSO) B->C D Quench Reaction (e.g., Add Tris or L-cysteine) C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Characterize Conjugate (e.g., SDS-PAGE, MS, HPLC) E->F

Caption: A generalized workflow for a typical bioconjugation experiment.

Detailed Comparison of Alternatives

N-Hydroxysuccinimide (NHS) Esters

NHS esters are among the most widely used reagents for modifying primary amines. They react with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins to form stable amide bonds.

  • Advantages:

    • High Reactivity and Efficiency: NHS esters react rapidly with amines at physiological to slightly alkaline pH, often achieving high conjugation yields.

    • Stable Linkage: The resulting amide bond is highly stable under physiological conditions.

    • Commercial Availability: A wide variety of NHS esters functionalized with different linkers, labels, and drugs are commercially available.

  • Disadvantages:

    • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.

    • Lack of Site-Specificity: Since most proteins contain multiple lysine residues, NHS ester chemistry often results in a heterogeneous mixture of conjugates with varying degrees of labeling and conjugation sites. This can be a significant drawback for applications requiring a well-defined product, such as antibody-drug conjugates (ADCs).

Maleimides

Maleimides are highly selective for sulfhydryl (thiol) groups, primarily found in the side chains of cysteine residues. This specificity allows for more site-directed conjugation compared to amine-reactive chemistries.

  • Advantages:

    • High Specificity: The reaction between a maleimide and a thiol is highly specific, minimizing off-target reactions.

    • Rapid Reaction: The Michael addition reaction proceeds quickly at or near neutral pH.

  • Disadvantages:

    • Linkage Instability: The thioether bond formed can be reversible through a retro-Michael reaction, leading to dissociation of the conjugate or exchange with other thiols like glutathione (B108866) in vivo. Strategies to improve stability, such as using N-aryl maleimides or promoting hydrolysis of the succinimide (B58015) ring, have been developed.

    • Requirement for Free Thiols: Many proteins have their cysteine residues involved in disulfide bonds, which are unreactive towards maleimides. A reduction step is often necessary to generate free thiols, which can potentially affect the protein's structure and function.

Click Chemistry

"Click chemistry" encompasses a class of reactions that are highly efficient, specific, and bioorthogonal, meaning they do not interfere with native biological functional groups. The most common examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Advantages:

    • High Specificity and Bioorthogonality: The reacting partners (e.g., azide and alkyne) are typically absent in biological systems, ensuring that the reaction occurs only between the intended molecules.

    • High Efficiency: Click reactions are known for their high yields and rapid kinetics.

    • Stable Linkage: The resulting triazole ring is extremely stable.

    • Controlled Stoichiometry: Click chemistry allows for precise control over the conjugation stoichiometry, leading to homogeneous products.

  • Disadvantages:

    • Requirement for Functional Group Introduction: The biomolecule of interest must first be modified to introduce an azide or alkyne group, which adds an extra step to the overall process.

    • Copper Cytotoxicity (for CuAAC): The copper catalyst used in CuAAC can be toxic to cells, which can be a concern for in vivo applications. However, the development of copper-free SPAAC has largely addressed this issue.

Experimental Protocols

Protocol 1: NHS Ester Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 1-10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching reagent such as Tris or glycine (B1666218) to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Maleimide Conjugation to a Thiol-Containing Protein
  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5) at 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubating for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Maleimide Preparation: Dissolve the maleimide reagent in DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a free thiol-containing compound like L-cysteine to a final concentration of 1-10 mM.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Biomolecule Modification: Introduce an azide or a strained alkyne (e.g., DBCO) into the biomolecule using an appropriate NHS ester or other functionalization reagent, followed by purification.

  • Conjugation Reaction: Dissolve the azide- or alkyne-modified biomolecule in a suitable buffer (pH 7.0-8.5). Add the complementary click-reactive partner (e.g., DBCO-PEG or an azide-functionalized molecule) at a 1.5- to 5-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-18 hours at room temperature or 37°C. Reaction times can vary significantly depending on the specific strained alkyne used.

  • Purification: Purify the conjugate using standard methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted components.

Conclusion

The choice of a bioconjugation strategy is a multifaceted decision that depends on the nature of the biomolecule, the desired properties of the final conjugate, and the specific application.

  • This compound offers a robust method for creating stable linkages to primary amines, with the reductive amination step providing a more controlled reaction compared to the initial imine formation.

  • NHS esters provide a rapid and efficient means of labeling abundant primary amines, but often at the cost of product homogeneity.

  • Maleimides offer high selectivity for less abundant cysteine residues, enabling more site-specific conjugation, although the stability of the resulting linkage requires careful consideration.

  • Click chemistry stands out for its exceptional specificity, efficiency, and the formation of highly stable bonds, making it the preferred choice for applications demanding precisely defined and homogeneous bioconjugates.

By carefully weighing the advantages and disadvantages of each method and considering the experimental data, researchers can select the optimal bioconjugation chemistry to advance their scientific and therapeutic goals.

References

A Comparative Guide to PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. Polyethylene glycol (PEG) linkers have emerged as a versatile tool in ADC design, offering the ability to modulate the physicochemical and pharmacological properties of the conjugate.[1] This guide provides an objective comparison of different PEG linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

The Role of PEG Linkers in ADCs

PEGylation, the attachment of PEG chains, is a well-established strategy to enhance the therapeutic properties of biomolecules.[2] In the context of ADCs, PEG linkers offer several key advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance. The inclusion of a hydrophilic PEG linker can mitigate these issues, even at higher drug-to-antibody ratios (DARs).[2]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of the ADC, which reduces renal clearance and prolongs its plasma half-life.[2] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[3]

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.

Comparison of PEG Linker Architectures

PEG linkers can be broadly categorized based on their structure (linear vs. branched) and their release mechanism (cleavable vs. non-cleavable).

Linear vs. Branched PEG Linkers

Linear PEG linkers consist of a straight chain of repeating ethylene (B1197577) glycol units, while branched PEGs have multiple PEG arms extending from a central core.

  • Linear PEG Linkers: These are the most common type of PEG linker used in ADCs. They offer a straightforward way to increase the hydrophilicity and circulation half-life of the conjugate. The length of the linear PEG chain is a critical parameter that can be optimized to balance pharmacokinetic benefits with potential drawbacks, such as reduced in vitro potency.

  • Branched PEG Linkers: Branched PEGs can offer a higher degree of shielding and may allow for the attachment of multiple payload molecules, potentially increasing the DAR. This "doubled payload" approach can enhance the potency of an ADC, especially when the target antigen density is low.

Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a crucial design parameter that significantly impacts the therapeutic index of an ADC. The optimal length is often a trade-off between improved pharmacokinetics and maintained cytotoxicity.

Data Presentation
Linker TypeADC Construct (Antibody-Payload)Key Performance MetricResultReference
Non-PEGylated Anti-CD30-MMAETumor Growth Inhibition11% decrease in tumor weight
PEG2 Anti-CD30-MMAETumor Growth Inhibition35-45% decrease in tumor weight
PEG4 Anti-CD30-MMAETumor Growth Inhibition35-45% decrease in tumor weight
PEG8 Anti-CD30-MMAETumor Growth Inhibition75-85% decrease in tumor weight
PEG12 Anti-CD30-MMAETumor Growth Inhibition75-85% decrease in tumor weight
PEG24 Anti-CD30-MMAETumor Growth Inhibition75-85% decrease in tumor weight
No PEG ZHER2-SMCC-MMAEIn vivo half-life19.6 minutes
PEG4K ZHER2-PEG4K-MMAEIn vivo half-life49.2 minutes (2.5-fold increase)
PEG10K ZHER2-PEG10K-MMAEIn vivo half-life219.0 minutes (11.2-fold increase)
No PEG ZHER2-SMCC-MMAEIn vitro cytotoxicity (IC50)~1 nM
PEG4K ZHER2-PEG4K-MMAEIn vitro cytotoxicity (IC50)~4.5 nM (4.5-fold decrease)
PEG10K ZHER2-PEG10K-MMAEIn vitro cytotoxicity (IC50)~22 nM (22-fold decrease)

Summary of Findings:

  • Increasing PEG linker length generally leads to improved plasma and tumor exposure and lower plasma clearance.

  • Longer PEG chains (PEG8, PEG12, PEG24) can result in significantly higher tumor growth inhibition compared to shorter or no PEG linkers.

  • While longer PEG chains significantly extend the in vivo half-life of ADCs, they can also lead to a decrease in in vitro cytotoxicity. This highlights the importance of finding an optimal balance for each specific ADC.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is a critical strategic decision in ADC design, as it dictates the mechanism of payload release.

Cleavable Linkers

Cleavable linkers are designed to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include:

  • Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like cathepsin B.

  • pH-sensitive linkers: These linkers, often containing a hydrazone bond, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is reduced by the high intracellular concentration of glutathione (B108866) in cancer cells.

A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.

Non-Cleavable Linkers

Non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue. This results in a charged, less membrane-permeable payload-linker complex, which largely abrogates the bystander effect.

Data Presentation
FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)Reference
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.Proteolytic degradation of the antibody backbone in the lysosome.
Released Payload Unmodified, potent payload (e.g., MMAE).Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).
Plasma Stability Generally lower, with potential for premature drug release.Generally higher, leading to a more stable ADC in circulation.
Bystander Effect High, due to the release of membrane-permeable payload.Low to negligible, as the released payload is charged and less permeable.
Off-Target Toxicity Higher potential due to premature release and bystander effect.Lower potential due to higher stability and limited bystander effect.
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.Potentially less effective.

Summary of Findings:

  • Non-cleavable linkers generally offer greater plasma stability, which can lead to an improved therapeutic index and reduced off-target toxicity.

  • Cleavable linkers, through the bystander effect, can be more effective in treating heterogeneous tumors where not all cells express the target antigen.

  • The choice between a cleavable and non-cleavable linker depends on the specific characteristics of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linkers.

ADC Conjugation
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation Reaction: The drug-linker is added to the reduced antibody at a specific molar ratio and incubated to allow for the formation of a stable thioether bond.

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated species.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs with different PEG linkers for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated using non-compartmental analysis.

In Vivo Efficacy Study in Xenograft Models
  • Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • ADC Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered with the different ADCs or a vehicle control.

  • Efficacy Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualization

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker PEG Linker cluster_Payload Cytotoxic Payload Antibody Antibody PEG_Linker PEG Linker (e.g., PEG8) Antibody->PEG_Linker Conjugation Site (e.g., Cysteine) Payload Payload (e.g., MMAE) PEG_Linker->Payload Attachment

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow start Start: Design PEG Linkers (Varying Lengths/Types) conjugation ADC Synthesis & Purification start->conjugation characterization Characterization (DAR, etc.) conjugation->characterization in_vitro In Vitro Studies (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Studies (PK, Efficacy, Toxicity) characterization->in_vivo analysis Data Analysis & Comparison in_vitro->analysis in_vivo->analysis conclusion Conclusion: Optimal Linker Selection analysis->conclusion

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Cleavage_Mechanisms cluster_Cleavable Cleavable Linker Pathway cluster_NonCleavable Non-Cleavable Linker Pathway ADC_Cleavable ADC with Cleavable Linker Internalization_C Internalization ADC_Cleavable->Internalization_C Lysosome_C Lysosome (Enzymatic Cleavage) Internalization_C->Lysosome_C Payload_Release_C Free Payload (Bystander Effect) Lysosome_C->Payload_Release_C ADC_NonCleavable ADC with Non-Cleavable Linker Internalization_NC Internalization ADC_NonCleavable->Internalization_NC Lysosome_NC Lysosome (Antibody Degradation) Internalization_NC->Lysosome_NC Payload_Release_NC Payload-Linker-AA (No Bystander Effect) Lysosome_NC->Payload_Release_NC

Caption: Comparison of drug release from cleavable and non-cleavable linkers.

References

A Head-to-Head Comparison: Mass Spectrometry Analysis of Proteins Labeled with m-PEG4-CH2-aldehyde versus Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene (B3416737) glycol (PEG) is a critical strategy to enhance their therapeutic properties. The choice of labeling reagent is paramount, directly impacting the specificity, efficiency, and ultimately, the performance of the resulting bioconjugate. This guide provides an objective comparison of m-PEG4-CH2-aldehyde, which utilizes reductive amination, against a primary alternative, N-hydroxysuccinimide (NHS) esters of PEG, for labeling proteins for mass spectrometry analysis.

Performance Comparison: this compound vs. m-PEG4-NHS Ester

The selection of a PEGylation reagent is a trade-off between reaction kinetics, specificity, and the desired final product homogeneity. While both this compound and m-PEG4-NHS esters target primary amines (the N-terminus and lysine (B10760008) residues), their mechanisms of action lead to distinct labeling outcomes.

Reductive amination with this compound offers greater control over site-specificity, particularly for targeting the N-terminus, by allowing for reaction optimization at a slightly acidic pH. This can be crucial for preserving protein function if lysine residues are located in active or binding sites. In contrast, NHS esters are generally more reactive but less specific, often resulting in a heterogeneous mixture of PEGylated species.

Recent kinetic studies have provided quantitative insights into these differences. A 2021 study in Nature Communications by Pan, et al. demonstrated that reductive amination displays a 3–4 times greater maximum reaction rate (Vmax) per amine group compared to NHS chemistry with PEG linkers of the same length. This faster conversion power contributes to the site selectivity of aldehyde-based reagents.

The following tables summarize the key performance metrics based on available data and established chemical principles.

FeatureThis compoundm-PEG4-NHS Ester
Primary Target N-terminal α-amine, Lysine ε-aminesLysine ε-amines, N-terminal α-amine
Reaction Type Reductive AminationAcylation
Resulting Linkage Secondary AmineAmide
Specificity Higher potential for N-terminal selectivityGenerally non-selective, targets all accessible primary amines
Reaction pH Typically acidic to neutral (pH 5-8)Typically neutral to slightly basic (pH 7.2-9.0)
**Key

A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of m-PEG4-CH2-aldehyde and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of therapeutic proteins through PEGylation is a cornerstone of modern biopharmaceutical development. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can significantly enhance a protein's therapeutic properties, including its serum half-life, stability, and solubility, while reducing its immunogenicity. A critical parameter in the development of PEGylated biologics is the accurate determination of the degree of PEGylation—the average number of PEG molecules conjugated to each protein.

This guide provides a comprehensive comparison of methodologies for determining the degree of PEGylation, with a focus on the use of m-PEG4-CH2-aldehyde for site-specific N-terminal modification. We will explore the underlying principles, experimental protocols, and comparative performance of various analytical techniques, supported by experimental data to inform the selection of the most appropriate strategy for your research needs.

Comparing the Tools of the Trade: Methods for Quantifying PEGylation

The choice of a PEGylation quantification method depends on several factors, including the desired precision, the nature of the PEGylated protein, and the available instrumentation. Here, we compare the most common techniques: Mass Spectrometry, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy.

Analytical MethodPrincipleKey AdvantagesKey LimitationsTypical Application
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ions to determine the molecular weight of the native and PEGylated protein. The mass difference indicates the number of attached PEG chains.High sensitivity and speed. Provides direct information on the distribution of PEGylated species (mono-, di-, poly-PEGylated).Can be challenging for very large or heterogeneous proteins. Matrix interference can be an issue.Rapid determination of average degree of PEGylation and distribution of "PEGmers".
High-Performance Liquid Chromatography (HPLC) Separates molecules based on size (Size-Exclusion Chromatography, SEC) or hydrophobicity (Reversed-Phase HPLC, RP-HPLC). The retention time and peak area are used to quantify different species.Robust and reproducible. Can be used for both quantification and purification. Can separate unreacted PEG, native protein, and PEGylated species.Indirect method for determining degree of PEGylation. Resolution can be challenging for complex mixtures.Quantifying free PEG and separating different PEGylated forms for further analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the nuclear magnetic resonance of specific atomic nuclei. The integral of the PEG-specific signal relative to a protein-specific signal is used to calculate the degree of PEGylation.Provides a direct and quantitative measure of the degree of PEGylation without the need for standards for each PEGylated species. Can provide structural information.Lower sensitivity compared to MS. Requires higher sample concentrations. Can be complex to interpret for large proteins.Precise quantification of the average degree of PEGylation, especially for well-characterized systems.

Site-Specific PEGylation with this compound: A Focus on the N-Terminus

The use of m-PEG-aldehyde reagents, such as this compound, allows for a more controlled and site-specific PEGylation at the N-terminal α-amine group of a protein.[1][2][3] This strategy is particularly advantageous as it can minimize the impact on the protein's biological activity, which is often associated with modifications at lysine (B10760008) residues within the protein's active site.[3]

The reaction proceeds via reductive amination. First, the aldehyde group of the PEG reagent reacts with the primary amine of the protein to form an unstable Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[4]

cluster_reaction Reductive Amination Protein-NH2 Protein-NH₂ (N-terminus) Schiff_Base Protein-N=CH-CH₂-PEG4-m Protein-NH2->Schiff_Base + m-PEG4-CH₂-CHO (pH 5.5-7.0) PEG-CHO m-PEG4-CH₂-CHO Final_Product Protein-NH-CH₂-CH₂-PEG4-m (Stable Conjugate) Schiff_Base->Final_Product + NaBH₃CN

Caption: Reaction mechanism for N-terminal PEGylation using this compound.

By carefully controlling the reaction pH between 5.5 and 7.0, the reactivity of the N-terminal α-amine, which generally has a lower pKa than the ε-amine of lysine residues, can be favored, leading to site-specific modification.

Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Protein with this compound

Materials:

  • Protein solution (1-10 mg/mL in a suitable amine-free buffer, e.g., MES or HEPES, pH 6.5)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to the desired concentration.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution.

  • Reduction: Add a 20- to 100-fold molar excess of freshly prepared NaBH₃CN to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Purification: Remove unreacted PEG and byproducts by SEC or dialysis.

Protocol 2: Determination of PEGylation Degree by MALDI-TOF Mass Spectrometry

Materials:

  • PEGylated protein sample

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein solution (0.5-1 µL) with the matrix solution (0.5-1 µL).

  • Target Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode, optimizing the laser power for the best signal-to-noise ratio.

  • Data Analysis: Determine the molecular weights of the unmodified protein and the different PEGylated species. The degree of PEGylation is calculated from the mass difference.

cluster_workflow Analytical Workflow Start PEGylated Protein Sample Purification Purification (e.g., SEC) Start->Purification Analysis Analytical Method Purification->Analysis MALDI MALDI-TOF MS Analysis->MALDI Mass HPLC HPLC (SEC or RP-HPLC) Analysis->HPLC Separation NMR NMR Spectroscopy Analysis->NMR Structure Data Degree of PEGylation Data MALDI->Data HPLC->Data NMR->Data

Caption: General experimental workflow for determining the degree of PEGylation.

Alternative PEGylation Chemistries: A Comparative Overview

While m-PEG-aldehyde offers excellent site-specificity for N-terminal modification, other chemistries provide alternative strategies for protein PEGylation.

PEG ReagentTarget Functional GroupSite-SpecificityTypical Efficiency
m-PEG-Aldehyde N-terminal α-amineHigh (at controlled pH)70-90%
m-PEG-NHS ester Lysine ε-amines, N-terminal α-amineLow (random)Variable (often a heterogeneous mixture)
m-PEG-Maleimide Cysteine sulfhydrylHigh (site-specific)>90%
m-PEG-Vinyl Sulfone Cysteine sulfhydryl, Lysine ε-aminesModerateVariable

Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.

Conclusion

The accurate determination of the degree of PEGylation is a critical step in the development of safe and effective PEGylated biotherapeutics. The choice of analytical method and PEGylation chemistry should be tailored to the specific protein and the desired outcome. This compound offers a robust method for achieving site-specific N-terminal PEGylation, which can be accurately quantified using techniques such as MALDI-TOF MS, HPLC, and NMR spectroscopy. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to optimize their PEGylation strategies and accelerate the development of next-generation protein therapeutics.

References

A Researcher's Guide to Functional Assays for PEGylated Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, this modification can also impact the protein's biological activity. Consequently, the accurate assessment of the functional integrity of PEGylated proteins is paramount. This guide provides a comprehensive comparison of key functional assays, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The Challenge of Assessing PEGylated Protein Function

PEGylation can modulate a protein's function in several ways. The attached PEG moiety can create steric hindrance, potentially interfering with binding to receptors, substrates, or other interacting molecules. This can lead to a decrease in in vitro biological activity. Conversely, the extended circulating half-life of PEGylated proteins often results in enhanced in vivo efficacy. Therefore, a thorough functional characterization using a panel of orthogonal assays is crucial to understand the full impact of PEGylation.

Comparative Analysis of Functional Assays

The choice of a functional assay depends on the protein's mechanism of action. This section compares the most common assay formats for key classes of PEGylated protein therapeutics: cytokines, enzymes, and antibodies.

Cell-Based Proliferation and Cytotoxicity Assays

These assays are the gold standard for assessing the biological activity of PEGylated cytokines and other proteins that elicit a cellular response. They measure a direct biological outcome, such as cell proliferation, differentiation, or apoptosis.

Table 1: Comparison of Native and PEGylated Protein Activity in Cell-Based Assays

ProteinAssay TypeCell LineParameterNative ProteinPEGylated ProteinReference
Erythropoietin (EPO)ProliferationUT7/EpoEC50Similar to PEG-EpoSimilar to native EPO for most analogs[1]
Granulocyte Colony-Stimulating Factor (G-CSF)ProliferationNFS-60EC50Lower EC50Higher EC50 (inversely related to PEG mass)[2]
Interferon-α-2a (IFN-α-2a)AntiviralHCV replicon cellsEC507 pg/mL50-300 pg/mL (mono-PEGylated)[3]
TNF-related apoptosis-inducing ligand (TRAIL)CytotoxicityHCT116In vivo tumor growth inhibitionLess effectiveMore effective[4]

Key takeaway: Cell-based assays provide a physiologically relevant measure of a PEGylated protein's function. While in vitro potency (as indicated by EC50) may sometimes be reduced due to PEGylation, the in vivo efficacy can be significantly enhanced.

Enzyme Activity Assays

For PEGylated enzymes, direct measurement of their catalytic activity is the most relevant functional assessment. These assays typically monitor the conversion of a substrate to a product over time.

Table 2: Comparison of Kinetic Parameters for Native and PEGylated Enzymes

EnzymeSubstrateParameterNative EnzymePEGylated EnzymeReference
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-pNAkcat (s⁻¹)~25Decreased to ~12-15[5]
KM (mM)~0.05Increased to ~0.1-0.19
TrypsinBAPNAKcat/KMHigherLower
UricaseUric AcidKM (M)5.4 x 10⁻⁵2.7-3.0 x 10⁻⁵
% Activity Retained100%75-87%

Key takeaway: PEGylation can alter the kinetic parameters of enzymes, often leading to a decrease in catalytic efficiency (kcat/KM). However, in some cases, substrate affinity (KM) can be enhanced.

Receptor Binding Assays

These assays directly measure the binding affinity of a PEGylated protein to its cognate receptor. This is a critical parameter as it is often the initial step in the mechanism of action for many protein therapeutics. Techniques like Surface Plasmon Resonance (SPR) provide real-time kinetics of the binding interaction.

Table 3: Comparison of Receptor Binding for Native and PEGylated Proteins

ProteinAssay TypeFindingReference
Exendin-4-CysteineCellular Binding AssayC-terminal PEGylation showed the greatest receptor binding.
Erythropoietin (EPO)Competitive Ligand Binding vs. Cell-Based AssayCLB assay provided similar results to the cell-based assay for detecting neutralizing antibodies.
Anti-receptor Monoclonal Antibody (AMG 317)Competitive Ligand Binding vs. Cell-Based AssayCLB format failed to detect neutralizing antibodies in over 50% of samples.

Key takeaway: Receptor binding assays are valuable for directly assessing the impact of PEGylation on the initial protein-target interaction. However, the correlation between binding affinity and biological activity should be established, as downstream signaling events can also be affected. For detecting neutralizing antibodies, the choice between a cell-based and a non-cell-based assay can be critical and depends on the specific therapeutic.

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the quantification of PEGylated proteins in biological matrices. However, the PEG moiety can mask protein epitopes, making assay development challenging. Anti-PEG antibodies can be utilized to develop specific ELISAs for PEGylated molecules.

Table 4: Comparison of Immunoassay Formats for PEGylated Proteins

Assay FormatPrincipleAdvantagesDisadvantagesReference
Protein-Specific ELISAAntibodies target the protein portion.Commercially available kits for many proteins.PEG can mask epitopes, leading to reduced sensitivity.
Anti-PEG ELISAAntibodies target the PEG moiety.Universal for different PEGylated proteins.May not be sensitive enough for mono-PEGylated conjugates.
Sandwich ELISA (Anti-PEG capture, anti-protein detection)Combines specificity for PEG and the protein.High specificity for the intact conjugate.Requires two specific antibodies.

Key takeaway: The choice of immunoassay format is critical for the accurate quantification of PEGylated proteins. A thorough validation is necessary to ensure that the assay is not affected by PEG interference.

Experimental Protocols

Detailed and validated protocols are essential for generating reliable and reproducible data. Below are generalized protocols for the key functional assays discussed.

Protocol 1: Cell-Based Proliferation Assay (WST-8 Method)

This protocol is suitable for assessing the activity of PEGylated growth factors like G-CSF.

Materials:

  • NFS-60 cells (or other appropriate cell line)

  • RPMI-1640 medium with 10% FBS

  • Native and PEGylated G-CSF standards and samples

  • WST-8 reagent (e.g., CCK-8)

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture NFS-60 cells in RPMI-1640 medium. Prior to the assay, wash the cells three times with serum-free medium to remove any residual growth factors. Resuspend the cells to a final concentration of 7 x 10⁵ cells/mL.

  • Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.

  • Standard and Sample Addition: Prepare serial dilutions of the native and PEGylated G-CSF standards and test samples. Add 50 µL of each dilution to the appropriate wells. Include a negative control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

  • Final Incubation: Incubate the plate for an additional 4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the concentration for the standards and samples. Determine the EC50 values from the resulting dose-response curves.

Protocol 2: Enzyme Activity Assay (Uricase Example)

This protocol measures the activity of uricase by monitoring the decrease in absorbance as uric acid is consumed.

Materials:

  • Native and PEGylated uricase standards and samples

  • 0.1 M Sodium Borate (B1201080) Buffer, pH 8.5

  • Uric acid solution

  • UV-Vis spectrophotometer with temperature control (25°C)

  • Quartz cuvettes

Procedure:

  • Reagent Preparation: Prepare a solution of uric acid in the borate buffer. Oxygenate the buffer and uric acid solution by bubbling O₂ for 10-15 minutes before use.

  • Spectrophotometer Setup: Set the spectrophotometer to 290 nm and 25°C.

  • Assay Mix: In a quartz cuvette, mix the borate buffer and uric acid solution. Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and establish a baseline.

  • Enzyme Addition: Add a known concentration of the native or PEGylated uricase to the cuvette to initiate the reaction.

  • Measurement: Record the decrease in absorbance at 290 nm for 6-7 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔA290/min) from the initial linear portion of the curve. Determine the specific activity of the enzyme (Units/mg) based on the rate and the enzyme concentration. Kinetic parameters (KM and Vmax) can be determined by measuring the reaction rates at varying substrate concentrations.

Protocol 3: Anti-PEG ELISA (Direct Format)

This protocol is for the detection of anti-PEG antibodies in serum samples.

Materials:

  • High-binding 96-well microplate

  • Amine-functionalized mPEG (e.g., mPEG-NH2, 5 kDa)

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 1% milk in PBS)

  • Serum samples and anti-PEG antibody standards

  • HRP-conjugated anti-human IgG or IgM

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 0.02 mg/mL mPEG-NH2 in PBS overnight at room temperature.

  • Blocking: Wash the plate three times with PBS. Block the wells with 300 µL of 1% milk in PBS for 1 hour at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of diluted serum samples and standards to the wells and incubate for 1 hour at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of HRP-conjugated anti-human IgG or IgM (diluted in blocking buffer) to each well and incubate for 1 hour.

  • Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the anti-PEG antibody standards. Determine the concentration of anti-PEG antibodies in the samples from the standard curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of a PEGylated protein often involves elucidating its effect on intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate key pathways and a typical experimental workflow.

G_CSF_Signaling cluster_membrane Cell Membrane GCSF G-CSF or PEG-G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding JAK2 JAK2 GCSFR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Differentiation, Survival) Nucleus->Gene

Caption: G-CSF signaling via the JAK-STAT pathway.

Experimental_Workflow start Start: PEGylated Protein Sample assay_selection Select Appropriate Functional Assay(s) (e.g., Cell-based, Enzyme, Binding) start->assay_selection cell_based Cell-Based Assay (e.g., Proliferation) assay_selection->cell_based Cytokine enzyme_assay Enzyme Activity Assay assay_selection->enzyme_assay Enzyme binding_assay Receptor Binding Assay (e.g., SPR) assay_selection->binding_assay Receptor Ligand data_acquisition Data Acquisition cell_based->data_acquisition enzyme_assay->data_acquisition binding_assay->data_acquisition data_analysis Data Analysis (e.g., EC50, kcat/KM, KD) data_acquisition->data_analysis comparison Compare with Native Protein data_analysis->comparison report Report Findings comparison->report

Caption: General workflow for functional assessment.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt pAkt Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) pAkt->Downstream Activation

Caption: The PI3K-Akt signaling pathway.

Conclusion

The functional characterization of PEGylated proteins is a multifaceted process that requires a carefully considered analytical strategy. A combination of cell-based assays, enzyme activity assays, receptor binding assays, and immunoassays provides a comprehensive understanding of the impact of PEGylation on a protein's biological function. The data presented in this guide highlight the common observation that while in vitro potency may be altered, the overall therapeutic benefit is often enhanced due to improved pharmacokinetics. The provided protocols and workflow diagrams serve as a practical resource for researchers in the development and characterization of these important biotherapeutics.

References

A Head-to-Head Comparison of Aldehyde vs. Maleimide PEGs for Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking chemistry is a critical determinant of success in bioconjugation. The efficiency, specificity, and stability of the linkage directly impact the performance and therapeutic efficacy of the final conjugate. This guide provides an objective comparison of two widely used polyethylene (B3416737) glycol (PEG) derivatives: aldehyde PEGs and maleimide (B117702) PEGs. We will delve into their reaction kinetics, conjugation yields, and the stability of the resulting conjugates, supported by experimental data and detailed protocols.

Quantitative Comparison of Aldehyde vs. Maleimide PEGylation

The following table summarizes the key performance characteristics of aldehyde and maleimide PEGylation based on available experimental data. It is important to note that direct head-to-head comparisons in the literature are limited, and performance can vary significantly based on the specific protein, PEG size, and reaction conditions.

FeatureAldehyde PEGMaleimide PEGData Summary & Key Considerations
Target Residue Primary amines (N-terminus, Lysine)[1][2]Thiols (Cysteine)[1][3]Aldehyde PEGs offer broader reactivity with more abundant surface lysines, while maleimide PEGs provide site-specificity by targeting less common cysteine residues.
Reaction pH pH 6.0 - 7.4 (reductive amination)[4]pH 6.5 - 7.5Aldehyde PEGylation is often performed at a slightly acidic pH to favor Schiff base formation. Maleimide conjugation to thiols is efficient at neutral pH.
Reaction Time 2 - 24 hours1 - 4 hoursMaleimide-thiol reactions are generally faster than reductive amination with aldehyde PEGs.
Typical Yield Variable, can be optimized to >80%High, often >90%Maleimide chemistry is known for its high efficiency and yield under optimal conditions. Aldehyde PEGylation yields are highly dependent on reaction parameters.
Linkage Stability Stable secondary amine bondThioether bond, susceptible to retro-Michael addition and hydrolysisThe secondary amine bond formed via reductive amination is highly stable. The thioether bond from maleimide conjugation can exhibit instability, leading to deconjugation. Newer generation maleimides show improved stability.
Specificity Can be controlled to favor N-terminal conjugation at lower pH, but can react with multiple lysines leading to heterogeneity.Highly specific for cysteine residues, enabling site-specific conjugation.Maleimide PEGs are the gold standard for site-specific conjugation when a cysteine residue is available or can be engineered. Aldehyde PEGylation can result in a heterogeneous mixture of conjugates.

Experimental Protocols

General Protocol for Protein PEGylation with Aldehyde-PEG via Reductive Amination

This protocol describes a general procedure for the PEGylation of a protein using an aldehyde-functionalized PEG and a reducing agent such as sodium cyanoborohydride.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., 100 mM MES, pH 6.0)

  • Aldehyde-PEG (2-10 fold molar excess over the protein)

  • Sodium cyanoborohydride (NaBH₃CN) solution (20-50 mM in the reaction buffer)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer.

  • PEGylation Reaction: Add the aldehyde-PEG to the protein solution and mix gently.

  • Reduction: Add the sodium cyanoborohydride solution to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method.

  • Analysis: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation and purity.

General Protocol for Protein PEGylation with Maleimide-PEG

This protocol outlines a general procedure for the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-functionalized PEG.

Materials:

  • Protein solution containing a free cysteine (1-10 mg/mL in a suitable buffer, e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)

  • Maleimide-PEG (1.5-5 fold molar excess over the protein)

  • Reducing agent (optional, for reducing disulfide bonds, e.g., TCEP)

  • Quenching solution (e.g., 1 M β-mercaptoethanol or N-acetylcysteine)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. If necessary, treat the protein with a reducing agent to ensure the target cysteine is in its free thiol form. Remove the reducing agent before adding the maleimide-PEG.

  • PEGylation Reaction: Add the maleimide-PEG to the protein solution and mix gently.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching: Quench any unreacted maleimide-PEG by adding the quenching solution.

  • Purification: Purify the PEGylated protein using a suitable chromatography method.

  • Analysis: Characterize the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and assess purity.

Visualizing the Chemistries and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for comparing the two PEGylation strategies.

G Aldehyde-PEG Conjugation via Reductive Amination Protein Protein-NH₂ SchiffBase Protein-N=CH-PEG (Schiff Base) Protein->SchiffBase + Aldehyde-PEG AldehydePEG PEG-CHO AldehydePEG->SchiffBase FinalConjugate Protein-NH-CH₂-PEG (Stable Conjugate) SchiffBase->FinalConjugate ReducingAgent NaBH₃CN ReducingAgent->FinalConjugate Reduction G Maleimide-PEG Conjugation to a Thiol Protein Protein-SH ThioetherConjugate Protein-S-Maleimide-PEG (Thioether Bond) Protein->ThioetherConjugate + Maleimide-PEG (pH 6.5-7.5) MaleimidePEG PEG-Maleimide MaleimidePEG->ThioetherConjugate G Experimental Workflow for Comparison Start Protein Sample Aldehyde_Reaction React with Aldehyde-PEG Start->Aldehyde_Reaction Maleimide_Reaction React with Maleimide-PEG Start->Maleimide_Reaction Purification_A Purification (SEC/IEX) Aldehyde_Reaction->Purification_A Purification_M Purification (SEC/IEX) Maleimide_Reaction->Purification_M Analysis Characterization (SDS-PAGE, MS, HPLC) Purification_A->Analysis Purification_M->Analysis Stability_Study Stability Assessment (Incubate in serum/buffer) Analysis->Stability_Study Comparison Compare Efficiency, Yield, Stability Stability_Study->Comparison

References

Stability Showdown: A Comparative Guide to m-PEG4-CH2-aldehyde Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its therapeutic efficacy and shelf-life. The choice of linker and conjugation chemistry plays a pivotal role in the in vivo performance and storage stability of PEGylated proteins and peptides. This guide provides an objective comparison of the stability of conjugates formed using m-PEG4-CH2-aldehyde against other common PEGylation strategies, supported by experimental data and detailed protocols.

At a Glance: Linkage Stability Comparison

The linkage formed between a polyethylene (B3416737) glycol (PEG) derivative and a biomolecule dictates the stability of the resulting conjugate. The secondary amine bond created via reductive amination with this compound is renowned for its high stability. Here's a comparative overview of the stability of different linkages.

Linker ChemistryTarget Residue(s)Resulting LinkageStability ProfileKey Considerations
m-PEG-Aldehyde N-terminus, LysineSecondary Amine Very High: Resistant to hydrolysis under physiological conditions.Requires a reduction step. Offers potential for site-specific N-terminal conjugation at acidic pH.[1]
m-PEG-NHS Ester Lysine, N-terminusAmide High: Generally stable, but can be susceptible to hydrolysis under harsh conditions. Less stable than a secondary amine.[1]Prone to hydrolysis of the active ester, which can reduce conjugation efficiency. Typically results in random conjugation.[1]
m-PEG-Maleimide CysteineThioether Moderate to Low: Can be susceptible to retro-Michael addition, leading to deconjugation in the presence of endogenous thiols.[2]Highly specific for cysteine residues, but the potential for in vivo cleavage is a significant consideration.
m-PEG-Hydrazide Aldehydes/KetonesHydrazone pH-Dependent: Stable at physiological pH but can be designed for cleavage under acidic conditions (e.g., in endosomes).[2]Useful for creating cleavable conjugates for drug delivery applications.
m-PEG-Aminooxy Aldehydes/KetonesOxime High: Significantly more stable than hydrazone linkages.Provides a stable linkage for site-specific conjugation to biomolecules engineered with a carbonyl group.

Quantitative Stability Data: A Comparative Analysis

While direct, head-to-head quantitative stability studies for this compound conjugates are limited in publicly available literature, the inherent chemical stability of the resulting secondary amine bond provides a strong basis for its superior stability compared to other common linkages.

One study comparing maleimide-PEG and a more stable mono-sulfone-PEG conjugate of hemoglobin in the presence of 1 mM reduced glutathione (B108866) at 37°C for seven days demonstrated the importance of linkage chemistry. The mono-sulfone-PEG conjugate retained over 90% of its conjugation, whereas less than 70% of the maleimide-PEG conjugate remained intact, highlighting the susceptibility of the thioether bond to deconjugation. Although this study does not include a PEG-aldehyde conjugate, it underscores the significant impact of the linker on in vivo stability.

The amide bond formed from NHS esters, while generally stable, has a reported half-life of 267 years at pH 7 under direct attack by water. However, this does not account for enzymatic degradation or other in vivo clearance mechanisms. The secondary amine linkage formed via reductive amination is inherently more resistant to both chemical and enzymatic hydrolysis compared to amide and thioether bonds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable stability studies. Below are protocols for protein conjugation using this compound and a general procedure for assessing the stability of the resulting conjugate.

Protocol 1: Protein Conjugation via Reductive Amination with this compound

This protocol describes the covalent attachment of this compound to a protein through the formation of a stable secondary amine linkage.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM MES, pH 5.5-6.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to the desired concentration for a 10- to 50-fold molar excess over the protein.

  • Schiff Base Formation: Add the this compound solution to the protein solution. Incubate the mixture for 1-2 hours at room temperature with gentle stirring to allow for the formation of the Schiff base.

  • Reduction: Add the reducing agent (sodium cyanoborohydride) to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Continue the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: (Optional) Add the Quenching Solution to consume any unreacted aldehyde groups.

  • Purification: Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography or dialysis.

  • Characterization: Confirm PEGylation and assess the purity of the conjugate using SDS-PAGE and HPLC.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a general method for evaluating the stability of a PEGylated protein in plasma.

Materials:

  • Purified PEGylated protein conjugate

  • Human or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC-SEC, ELISA)

Procedure:

  • Sample Preparation: Dilute the PEGylated protein conjugate to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma. Prepare a control sample by diluting the conjugate in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw aliquots from the plasma and PBS samples.

  • Sample Processing: Immediately stop any potential degradation by freezing the aliquots at -80°C or by adding a protease inhibitor cocktail.

  • Analysis: Analyze the samples using a suitable analytical method (e.g., size-exclusion HPLC) to quantify the amount of intact conjugate remaining at each time point.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the degradation kinetics and calculate the in vitro half-life.

Visualizing the Process and Logic

To better understand the workflows and the decision-making process, the following diagrams are provided in DOT language.

cluster_0 Reductive Amination Workflow Protein Protein Schiff Base Formation Schiff Base Formation Protein->Schiff Base Formation This compound This compound This compound->Schiff Base Formation Reduction (NaBH3CN) Reduction (NaBH3CN) Schiff Base Formation->Reduction (NaBH3CN) Stable Conjugate Stable Conjugate Reduction (NaBH3CN)->Stable Conjugate

Caption: Reductive amination workflow for this compound conjugation.

Start Start Define Stability Requirements Define Stability Requirements Start->Define Stability Requirements Site-Specific Conjugation Needed? Site-Specific Conjugation Needed? Define Stability Requirements->Site-Specific Conjugation Needed? m-PEG-Aldehyde m-PEG-Aldehyde Site-Specific Conjugation Needed?->m-PEG-Aldehyde Yes High Linkage Stability Critical? High Linkage Stability Critical? Site-Specific Conjugation Needed?->High Linkage Stability Critical? No Proceed with Aldehyde Proceed with Aldehyde m-PEG-Aldehyde->Proceed with Aldehyde m-PEG-NHS Ester m-PEG-NHS Ester High Linkage Stability Critical?->Proceed with Aldehyde Yes Consider NHS Ester Consider NHS Ester High Linkage Stability Critical?->Consider NHS Ester No

Caption: Decision tree for selecting a PEGylation strategy.

References

A Researcher's Guide to Validating Protein Modifications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein modifications is paramount to unraveling complex biological processes and advancing therapeutic interventions. This guide provides an objective comparison of the leading analytical techniques used to confirm and characterize protein post-translational modifications (PTMs). We will delve into the quantitative performance, experimental protocols, and underlying principles of Mass Spectrometry, Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Edman Degradation, offering a clear framework for selecting the most suitable validation strategy.

Quantitative Performance Metrics: A Comparative Overview

The selection of an analytical technique is often dictated by its quantitative capabilities, sensitivity, and throughput. The following table summarizes key performance metrics for the validation of protein modifications.

FeatureMass Spectrometry (MS)Western BlotELISA (Enzyme-Linked Immunosorbent Assay)Edman Degradation
Primary Measurement Mass-to-charge ratio of peptides/proteinsPresence and relative abundance of a specific proteinConcentration of a specific proteinN-terminal amino acid sequence
Sensitivity High (femtogram to attomole range)[1]Moderate to high (picogram to nanogram range)High (picogram to nanogram range)[2]High (picomole range)[3]
Specificity High (can identify specific modification sites)[1][4]Moderate to high (dependent on antibody specificity)High (dependent on antibody pair specificity)High (for N-terminal sequence)
Quantitative Accuracy High (with isotopic labeling)Semi-quantitative to quantitativeHigh (with standard curve)Not typically used for quantification of modifications
Throughput High (with automation)Low to moderateHigh (96-well or 384-well plates)Low
PTM Identification Comprehensive (can identify known and unknown modifications)Targeted (requires modification-specific antibodies)Targeted (requires modification-specific antibodies)Limited to N-terminal modifications
Sample Requirement Low (micrograms of protein)Moderate (micrograms of protein)Low (micrograms of protein)Low (picomoles of protein)
Cost per Sample HighLow to moderateLow to moderateHigh

In-Depth Look at Analytical Techniques

Mass Spectrometry (MS)

Mass spectrometry has emerged as the gold standard for comprehensive protein modification analysis. It offers unparalleled sensitivity and specificity, enabling the identification and localization of a wide range of PTMs without the need for modification-specific antibodies.

Experimental Workflow:

The general workflow for MS-based PTM analysis involves protein extraction, enzymatic digestion into peptides, enrichment of modified peptides, separation by liquid chromatography (LC), and analysis by tandem mass spectrometry (MS/MS).

Mass_Spectrometry_Workflow Protein_Extraction Protein Extraction & Solubilization Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Proteolytic_Digestion Enrichment Enrichment of Modified Peptides Proteolytic_Digestion->Enrichment LC_Separation LC Separation Enrichment->LC_Separation MS_Analysis Tandem MS (MS/MS) Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis & PTM Identification MS_Analysis->Data_Analysis

Experimental workflow for protein modification analysis by mass spectrometry.

Detailed Experimental Protocol (Bottom-Up Proteomics for Phosphorylation Analysis):

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Denature proteins with a reducing agent (e.g., DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest the proteins into peptides overnight using a protease such as trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio of the peptides, followed by MS/MS scans to fragment the peptides and determine their amino acid sequence and the location of the phosphorylation.

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation.

Western Blotting

Western blotting is a widely used technique for the detection and semi-quantitative analysis of specific proteins and their modifications. It relies on the high specificity of antibodies to detect the target protein. For PTM analysis, antibodies that specifically recognize the modified form of the protein are required.

Experimental Workflow:

The western blot workflow involves separating proteins by size, transferring them to a membrane, and then probing with specific antibodies.

Western_Blot_Workflow Sample_Prep Sample Preparation (Lysis & Quantification) SDS_PAGE SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer Electrotransfer to Membrane (PVDF/NC) SDS_PAGE->Transfer Blocking Blocking (BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL or Fluorescence) Secondary_Ab->Detection

Experimental workflow for Western Blot analysis of protein modifications.

Detailed Experimental Protocol (Detection of Phosphorylated Proteins):

  • Sample Preparation:

    • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Gel Electrophoresis:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally recommended over milk, as milk contains phosphoproteins that can cause high background.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest, diluted in the blocking buffer, typically overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as proteins and hormones. For PTM analysis, "sandwich" ELISAs are commonly used, which employ a pair of antibodies: a capture antibody that binds the total protein and a detection antibody that is specific to the modified form of the protein.

Experimental Workflow:

The sandwich ELISA workflow involves capturing the target protein and then detecting the specific modification.

ELISA_Workflow Coat_Plate Coat Plate with Capture Antibody Block_Plate Block Plate Coat_Plate->Block_Plate Add_Sample Add Sample Block_Plate->Add_Sample Add_Detection_Ab Add Detection Antibody (PTM-specific) Add_Sample->Add_Detection_Ab Add_Enzyme_Conj_Ab Add Enzyme-conjugated Secondary Antibody Add_Detection_Ab->Add_Enzyme_Conj_Ab Add_Substrate Add Substrate & Measure Signal Add_Enzyme_Conj_Ab->Add_Substrate

Experimental workflow for a sandwich ELISA to detect protein modifications.

Detailed Experimental Protocol (Phospho-Specific ELISA):

  • Plate Coating and Blocking:

    • Coat the wells of a 96-well microplate with a capture antibody that recognizes the total protein of interest.

    • Wash the plate and block any remaining non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation:

    • Prepare a standard curve using a known concentration of the modified protein.

    • Add the standards and samples to the wells and incubate to allow the capture antibody to bind the target protein.

  • Detection Antibody Incubation:

    • Wash the plate and add a detection antibody that is specific for the phosphorylated form of the protein.

  • Enzyme-Conjugated Secondary Antibody Incubation:

    • Wash the plate and add an enzyme-conjugated secondary antibody that binds to the detection antibody.

  • Signal Development and Measurement:

    • Wash the plate and add a chromogenic substrate for the enzyme.

    • Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated protein in the sample.

Edman Degradation

Edman degradation is a classic method for sequencing amino acids from the N-terminus of a protein or peptide. While its primary use is for determining the primary amino acid sequence, it can also be used to identify N-terminal modifications. If the N-terminus is blocked (e.g., by acetylation), the Edman degradation reaction will not proceed, indicating the presence of a modification.

Experimental Workflow:

The Edman degradation process is a cyclical chemical reaction that sequentially removes and identifies N-terminal amino acids.

Edman_Degradation_Workflow Immobilize Immobilize Protein/ Peptide on a Support Couple Couple N-terminus with PITC Immobilize->Couple Cleave Cleave N-terminal Amino Acid Couple->Cleave Convert Convert to Stable PTH-Amino Acid Cleave->Convert Identify Identify PTH-Amino Acid by HPLC Convert->Identify Repeat Repeat Cycle Identify->Repeat Repeat->Couple

Cyclical workflow of Edman degradation for N-terminal sequencing.

Detailed Experimental Protocol (N-Terminal Modification Analysis):

  • Sample Preparation:

    • The protein sample must be highly purified.

    • The protein is typically immobilized on a solid support, such as a PVDF membrane, after transfer from an SDS-PAGE gel.

  • Edman Chemistry Cycles:

    • The immobilized protein is subjected to automated Edman degradation cycles in a protein sequencer.

    • In each cycle, the N-terminal amino acid is reacted with phenylisothiocyanate (PITC), cleaved from the peptide chain, and converted into a more stable phenylthiohydantoin (PTH)-amino acid.

  • PTH-Amino Acid Identification:

    • The released PTH-amino acid is identified by high-performance liquid chromatography (HPLC).

  • Analysis of Results:

    • If no amino acid sequence is obtained in the initial cycles, it suggests that the N-terminus of the protein is blocked by a modification. Further analysis, often by mass spectrometry, is then required to identify the nature of the blocking group.

Signaling Pathways and Protein Modifications

Post-translational modifications are central to the regulation of cellular signaling pathways. Phosphorylation and ubiquitination are two of the most well-studied PTMs that control a vast array of cellular processes.

Phosphorylation Cascade:

A common signaling motif is the phosphorylation cascade, where a series of kinases are sequentially activated, amplifying the initial signal. The MAPK/ERK pathway is a classic example.

Phosphorylation_Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factors->Cellular_Response

Simplified MAPK/ERK signaling pathway illustrating a phosphorylation cascade.

Ubiquitination Pathway:

Ubiquitination is a process that involves the attachment of ubiquitin, a small regulatory protein, to a substrate protein. This can signal for protein degradation by the proteasome or have non-proteolytic functions in signaling and DNA repair.

Ubiquitination_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 Substrate Substrate Protein E3->Substrate Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate E3 ligates Ub Proteasome Proteasome Ub_Substrate->Proteasome Signaling Signaling Ub_Substrate->Signaling Degradation Degradation Proteasome->Degradation

Overview of the ubiquitin-proteasome pathway for protein degradation.

Conclusion

The validation of protein modifications is a critical and often complex undertaking. The choice of analytical technique depends on a variety of factors, including the specific research question, the nature of the modification, available resources, and the desired level of detail. Mass spectrometry offers the most comprehensive and unbiased approach for the discovery and characterization of PTMs. Western blotting and ELISA are powerful, hypothesis-driven techniques for validating the presence and quantifying the relative abundance of specific, known modifications. Edman degradation, while less commonly used for PTM analysis, remains a valuable tool for investigating N-terminal modifications. By understanding the strengths and limitations of each method, researchers can design robust experimental strategies to confidently validate protein modifications and gain deeper insights into their functional significance.

References

Safety Operating Guide

Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG4-CH2-aldehyde (CAS 1059189-65-9) was not located during the information retrieval process. The following disposal procedures are based on the chemical properties of its constituent parts—a polyethylene (B3416737) glycol (PEG) backbone and a reactive aldehyde functional group—and established best practices for laboratory chemical waste management. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

I. Immediate Safety and Hazard Assessment

This compound is a compound that combines a hydrophilic polyethylene glycol spacer with a reactive aldehyde group. While PEG itself is generally considered biocompatible and non-toxic, the aldehyde functional group introduces potential hazards. Aldehydes can be irritants, sensitizers, and may have toxic properties. Acetaldehyde, a related small aldehyde, is flammable and may form explosive peroxides upon storage in the presence of air[1][2]. Therefore, it is prudent to handle this compound with care, assuming it may possess similar, albeit likely attenuated, hazards due to the larger PEG chain.

Key potential hazards include:

  • Respiratory and skin irritation[3][4].

  • Reactivity with amines, strong acids, and oxidizing agents[1].

  • Potential for peroxide formation over time, although less likely than with simple aldehydes.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors.

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste waste_type Identify Waste Type start->waste_type pure_reagent Unused/Expired Reagent waste_type->pure_reagent Pure Reagent reaction_mixture Quenched Reaction Mixture waste_type->reaction_mixture Reaction Mixture contaminated_solids Contaminated Solids (e.g., tips, paper) waste_type->contaminated_solids Contaminated Solids label_pure Label as Hazardous Waste: 'this compound' pure_reagent->label_pure label_mixture Label as Hazardous Waste: List all components and state 'Quenched' reaction_mixture->label_mixture label_solids Label as Hazardous Waste: 'Solid waste contaminated with This compound' contaminated_solids->label_solids package_liquid Package in a sealed, compatible liquid waste container (e.g., glass bottle) label_pure->package_liquid label_mixture->package_liquid package_solids Double-bag in clear, sealed plastic bags and place in a labeled pail label_solids->package_solids secondary_containment Place in Secondary Containment package_liquid->secondary_containment package_solids->secondary_containment ehs_pickup Arrange for EHS Pickup secondary_containment->ehs_pickup

Caption: Decision tree for the segregation and packaging of this compound waste streams.

IV. Step-by-Step Disposal Procedures

Step 1: Waste Segregation and Collection

  • Unused or Expired Reagent: Do not attempt to neutralize the pure reagent. Treat it as hazardous waste. Collect it in its original container or a compatible, tightly sealed waste container.

  • Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched as part of the experimental protocol before being designated as waste. Collect the quenched mixture in a separate, compatible container.

  • Aqueous Waste: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain.

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container. This often involves double-bagging the waste in clear plastic bags and placing it inside a labeled pail.

Step 2: Waste Container Labeling

Proper labeling is critical for safe disposal. All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.

Information to Include on LabelExample
Full Chemical Name(s) This compound, Methanol, Quenched Reaction Products
Approximate Percentages This compound (~5%), Methanol (90%), etc.
Hazard Identification Irritant, Potentially Flammable (if in solvent)
Date of Accumulation Start [Date]
Principal Investigator/Lab Dr. Smith / Room 301

Step 3: Storage of Waste

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep waste containers tightly closed except when adding waste.

  • Ensure liquid waste containers are placed in secondary containment to prevent spills.

  • Segregate the aldehyde waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.

Step 4: Disposal and Pickup

  • Do not allow hazardous waste to accumulate in the lab. Adhere to your institution's limits on waste volume (e.g., typically no more than 10-25 gallons in an SAA).

  • Once a waste container is full (typically around 75-80% capacity to prevent overfilling), or if waste generation is complete, arrange for a pickup by your institution's EHS or hazardous waste management department.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or a phone call.

V. Spill and Emergency Procedures

In the event of a spill, your immediate response should prioritize safety.

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.

    • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response team (e.g., EHS).

    • Prevent entry into the area until it has been cleared by safety professionals.

For any skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

References

Personal protective equipment for handling m-PEG4-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG4-CH2-aldehyde (CAS 1059189-65-9) was not found in the available search results. The following guidance is based on established safety protocols for handling similar aldehyde compounds and general best practices for laboratory chemical safety. It is imperative to consult with your institution's safety officer and conduct a thorough risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

Proper PPE is the first and most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar aldehydes.[1]

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving or using gloves with extended cuffs.[1]
Eyes/Face Safety goggles and face shieldChemical splash goggles should be worn at all times.[1][2] When pouring or if there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[1]
Body Laboratory coat or chemical-resistant apronA lab coat is mandatory to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory Fume hood or respiratorAll work with this chemical should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a respirator may be required as part of a comprehensive respiratory protection program.

Operational Plan: Handling and Dispensing

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

cluster_prep 1. Preparation & Engineering Controls cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling Procedures prep1 Verify Fume Hood Operation prep2 Ensure Eyewash/Shower Accessibility prep1->prep2 prep3 Assemble All Materials prep2->prep3 ppe1 Don Lab Coat ppe2 Don Goggles/Face Shield ppe1->ppe2 ppe3 Wash Hands ppe2->ppe3 ppe4 Don Chemical-Resistant Gloves ppe3->ppe4 handle1 Perform All Manipulations in Fume Hood handle2 Pour Slowly to Avoid Splashes handle1->handle2 handle3 Keep Containers Sealed When Not in Use handle2->handle3 post1 Decontaminate Work Area post2 Properly Remove and Dispose of Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_handling cluster_handling cluster_post cluster_post

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary materials and equipment before starting to minimize time in the handling area.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles, and a face shield if necessary.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves.

    • Ensure gloves cover the cuffs of the lab coat.

  • Handling and Dispensing:

    • Perform all manipulations of this compound inside the chemical fume hood.

    • When transferring the chemical, pour slowly and carefully to avoid splashing.

    • Keep containers sealed when not in use to prevent the release of vapors.

  • Post-Handling Procedures:

    • Wipe down the work area in the fume hood with an appropriate decontaminant.

    • Remove gloves using a technique that avoids touching the outer surface with bare hands.

    • Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Plan: Spill Response

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

spill_start Spill Occurs evacuate Evacuate Immediate Area spill_start->evacuate alert Alert Supervisor and EH&S evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill with Appropriate Kit contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in Hazardous Waste Container decontaminate->dispose

Caption: Spill Response Workflow for Aldehyde Compounds.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional Environmental Health and Safety (EH&S) department.

  • Secure: If safe, prevent others from entering the spill area.

  • Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain: Use a chemical spill kit with absorbent materials to contain the spill.

  • Clean: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Dispose: Ensure all contaminated materials are disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all disposable PPE, contaminated materials, and excess chemical in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and clearly labeled with its contents.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container closed at all times, except when adding waste.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EH&S department.

    • Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-PEG4-CH2-aldehyde
Reactant of Route 2
Reactant of Route 2
m-PEG4-CH2-aldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.